Isooxoflaccidin
Description
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
6,13-dihydroxy-5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-3-one |
InChI |
InChI=1S/C16H12O5/c1-20-15-10(18)5-8-3-2-7-4-9(17)6-11-12(7)13(8)14(15)16(19)21-11/h4-6,17-18H,2-3H2,1H3 |
InChI Key |
BGZXWSDKPBSMNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=C4C2=C1C(=O)OC4=CC(=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Isooxoflaccidin: A Technical Guide to its Discovery and Isolation from Agrostophyllum callosum
A Note to the Reader: Scientific literature to date does not contain specific reports on the discovery and isolation of a compound named "Isooxoflaccidin" from the orchid species Agrostophyllum callosum. Consequently, this technical guide has been constructed as a representative framework, detailing the plausible scientific journey for the discovery and characterization of a novel natural product from this plant. The experimental protocols, data, and visualizations presented herein are based on established methodologies in the field of pharmacognosy and natural product chemistry and are intended to serve as a comprehensive, albeit illustrative, guide for researchers, scientists, and drug development professionals.
Abstract
The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the plant kingdom. The Orchidaceae family, in particular, is a rich source of unique secondary metabolites with potential pharmacological activities. This whitepaper outlines a systematic approach to the discovery and isolation of a putative novel compound, herein designated this compound, from the epiphytic orchid Agrostophyllum callosum. The methodologies cover the entire workflow from plant material collection and extraction to chromatographic separation, purification, and structural elucidation. Furthermore, this guide presents hypothetical quantitative data and visual workflows to provide a comprehensive understanding of the processes involved in natural product discovery.
Introduction
Agrostophyllum callosum is an orchid species found in the Himalayan regions and parts of Southeast Asia.[1][2][3][4] While the chemical constituents of many orchids have been studied, the specific phytochemical profile of Agrostophyllum callosum remains largely unexplored, presenting a promising opportunity for the discovery of novel bioactive compounds. This guide details a hypothetical pathway to the isolation and characterization of "this compound," a compound not yet described in scientific literature. The process of isolating a pure bioactive compound from a plant source is a meticulous one, involving a series of extraction and chromatographic techniques.[5][6][7][8]
Materials and Methods
Plant Material
Fresh aerial parts of Agrostophyllum callosum would be collected from its native habitat. The plant material should be authenticated by a certified botanist, and a voucher specimen deposited in a national herbarium for future reference.
Extraction of Crude Bioactive Compounds
The collected plant material would be air-dried in the shade and then pulverized into a coarse powder. The powdered material would then be subjected to sequential solvent extraction to isolate compounds of varying polarities.
Experimental Protocol: Sequential Solvent Extraction
-
A known quantity (e.g., 1 kg) of the powdered plant material is macerated with n-hexane for 72 hours at room temperature with occasional stirring.
-
The n-hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
The residual plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate and methanol, following the same procedure.
-
Each extract is dried to yield the crude n-hexane, ethyl acetate, and methanolic extracts.
Chromatographic Isolation and Purification
The crude extracts would be subjected to preliminary phytochemical screening and bioassays to identify the most promising extract for further investigation. The selected extract would then undergo a series of chromatographic separations to isolate the pure compound.
Experimental Protocol: Column Chromatography and Preparative HPLC
-
The bioactive crude extract (e.g., the ethyl acetate extract) is adsorbed onto silica gel (60-120 mesh) to form a slurry.
-
The slurry is loaded onto a silica gel column packed in n-hexane.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions with similar TLC profiles are pooled together.
-
The fraction showing the presence of the target compound (this compound) is further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.
-
The purity of the isolated compound is assessed by analytical HPLC.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained during the isolation process of this compound from 1 kg of dried Agrostophyllum callosum.
| Parameter | Value |
| Extraction Yield | |
| n-Hexane Extract | 15.2 g |
| Ethyl Acetate Extract | 25.8 g |
| Methanol Extract | 42.5 g |
| Column Chromatography of Ethyl Acetate Extract | |
| Number of Pooled Fractions | 8 |
| Weight of Fraction Containing this compound (Fr. 5) | 3.2 g |
| Preparative HPLC of Fraction 5 | |
| Yield of Pure this compound | 85 mg |
| Purity of this compound | >98% (by analytical HPLC) |
Structural Elucidation
The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the overall structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.
Visualizing the Workflow and Pathways
Experimental Workflow for Isolation
The following diagram illustrates the systematic workflow for the isolation of this compound from Agrostophyllum callosum.
References
- 1. Agrostophyllum callosum [epharmacognosy.com]
- 2. Agrostophyllum callosum - orchidroots [orchidroots.com]
- 3. Agrostophyllum callosum Rchb.f. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. Agrostophyllum callosum - Himalayan Grass-Leaf Orchid [flowersofindia.net]
- 5. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
An In-depth Technical Guide to Isooxoflaccidin: Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooxoflaccidin, a naturally occurring phenanthrene derivative, has been identified and isolated from the Orchidaceae family. This technical guide provides a comprehensive overview of its natural source, origin, and the methodologies employed for its isolation and characterization. This document consolidates available data on its extraction, structural elucidation, and proposes a putative biosynthetic pathway based on current knowledge of stilbenoid biosynthesis in plants. All quantitative data is presented in a structured format, and key experimental workflows and biosynthetic pathways are visualized using diagrams.
Natural Source and Origin
This compound is a stilbenoid primarily isolated from the orchid Coelogyne flaccida.[1][2][3][4][5] The initial discovery and structural elucidation of this compound were reported by P.L. Majumder and D.C. Maiti in a 1991 publication in the journal Phytochemistry. While Coelogyne flaccida is the confirmed primary source, some databases and reviews also list Agrostophyllum callosum, another orchid species, as a source of this compound.[6] Phenanthrene derivatives, such as this compound, are known to be characteristic secondary metabolites in the Orchidaceae family.[7][8][9]
Table 1: Quantitative Data on this compound Isolation from Coelogyne flaccida
| Parameter | Value | Reference |
| Yield of this compound | 0.0015% | Majumder & Maiti, 1991 |
| Plant Material | Whole plant | Majumder & Maiti, 1991 |
| Extraction Solvent | Methanol | Majumder & Maiti, 1991 |
Note: The yield is based on the dry weight of the plant material as reported in the primary literature.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of phytochemical techniques. The following is a detailed methodology based on the seminal work by Majumder and Maiti (1991) and standard phytochemical practices.
Plant Material Collection and Preparation
-
Collection: Whole plants of Coelogyne flaccida are collected from their native habitat.
-
Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature for an extended period (e.g., 72 hours).
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Isolation
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically containing phenolic compounds like this compound, is subjected to column chromatography over silica gel.
-
Elution Gradient: The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, to separate the compounds.
-
Fractions Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Preparative TLC: Fractions showing the presence of this compound are further purified using preparative thin-layer chromatography to yield the pure compound.
Structural Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the absorption maxima, providing information about the chromophore system.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and identification of this compound.
Putative Biosynthetic Pathway of this compound
The biosynthesis of phenanthrenes in orchids is believed to proceed through the stilbenoid pathway, which is a branch of the phenylpropanoid pathway.
Caption: Proposed biosynthetic pathway leading to this compound.
Conclusion
This compound is a well-characterized phenanthrene derivative originating from the orchid Coelogyne flaccida. The established protocols for its isolation and structural elucidation provide a solid foundation for further research into its pharmacological properties and potential therapeutic applications. The proposed biosynthetic pathway offers a framework for future studies aimed at understanding the enzymatic machinery responsible for its production in orchids, which could pave the way for its biotechnological synthesis. This guide serves as a critical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Genus: Calanthe to Cyrtosia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. 贝母兰属植物化学成分及药理活性研究进展-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 5. Genus: Calanthe to Cyrtosia [ouci.dntb.gov.ua]
- 6. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]
- 7. Phenanthrene - Wikipedia [en.wikipedia.org]
- 8. Phenanthrenoid - Wikipedia [en.wikipedia.org]
- 9. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide on the Putative Biosynthetic Pathway of Isooxoflaccidin in Plants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway of Isooxoflaccidin has not been fully elucidated. The following guide presents a putative pathway based on the known biosynthesis of its core chemical scaffold and general principles of plant secondary metabolism.
Introduction
This compound is a bibenzyl natural product isolated from the orchid Agrostophyllum callosum. Bibenzyls are a class of secondary metabolites found in certain plant families, notably Orchidaceae, and are known for their diverse pharmacological activities. The structure of this compound is unique, featuring a bibenzyl core with an isoxazole-like ring system and a C-glycosidic moiety. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to produce this and related compounds for potential therapeutic applications.
Putative Biosynthetic Pathway of this compound
The proposed biosynthetic pathway of this compound originates from the phenylpropanoid pathway, which utilizes the primary metabolite L-phenylalanine. The pathway can be divided into three main stages:
-
Formation of the Bibenzyl Core: Synthesis of the C6-C2-C6 bibenzyl scaffold from L-phenylalanine.
-
Formation of the Isoxazole-like Ring: Post-modification of the bibenzyl core to form the heterocyclic ring.
-
C-Glycosylation: Attachment of a sugar moiety via a carbon-carbon bond.
The biosynthesis of the bibenzyl core is initiated from L-phenylalanine and involves a series of enzymatic reactions:
-
Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.
-
Coenzyme A Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Bibenzyl Scaffolding: Bibenzyl synthase (BBS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by decarboxylation and cyclization to form the bibenzyl scaffold.
The formation of the isoxazole-like ring is a key and currently uncharacterized step. A plausible hypothesis involves the following steps:
-
Hydroxylation and Oxidation: The bibenzyl intermediate likely undergoes further hydroxylation and subsequent oxidation, potentially catalyzed by cytochrome P450 monooxygenases and dehydrogenases, to form a reactive intermediate.
-
Nitrogen Incorporation and Cyclization: An enzymatic reaction incorporating a nitrogen atom, possibly from an amino acid donor like glutamine, followed by intramolecular cyclization could lead to the formation of the isoxazole-like ring. The precise enzymatic machinery for this transformation remains to be identified.
The final step is the attachment of a sugar moiety, likely glucose, to the bibenzyl-isoxazole aglycone.
-
Activation of Sugar: Glucose is activated to UDP-glucose.
-
C-Glycosyltransferase Activity: A specific C-glycosyltransferase (CGT) catalyzes the formation of a C-C bond between the anomeric carbon of the glucose and a carbon atom of the aromatic ring of the aglycone.[1][2][3][4]
Signaling Pathways and Regulation
The biosynthesis of bibenzyls and other phenylpropanoids is known to be regulated by various signaling pathways in plants, often in response to biotic and abiotic stress. Jasmonates, for instance, have been shown to upregulate the expression of genes involved in bibenzyl biosynthesis in orchids.[5]
Quantitative Data
Specific quantitative data for this compound production in Agrostophyllum callosum is not available in the current literature. However, studies on related bibenzyl compounds in other orchids provide an indication of the typical concentration ranges.
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Gigantol | Dendrobium officinale | Root | ~0.15 | [5] |
| Erianin | Dendrobium officinale | Root | ~0.05 | [5] |
| Moscatilin | Dendrobium spp. | Stem | 0.01 - 0.5 | [6] |
Experimental Protocols
This protocol describes a general method for the extraction and analysis of bibenzyl compounds from orchid tissue.[7][8][9]
Materials:
-
Fresh or lyophilized orchid tissue (Agrostophyllum callosum)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
HPLC or UPLC-MS system
Protocol:
-
Grind 100 mg of orchid tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of a methanol:chloroform:water (2.5:1:1 v/v/v) extraction solvent.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in a water bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the extract using a C18 reverse-phase HPLC column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the eluent using a UV detector (at wavelengths relevant for bibenzyls, e.g., 280 nm) and a mass spectrometer for identification and quantification.
5.2.1. Phenylalanine Ammonia-Lyase (PAL) Assay
Principle: The activity of PAL is determined by measuring the formation of cinnamic acid from L-phenylalanine spectrophotometrically.
Protocol:
-
Prepare a crude protein extract from orchid tissue.
-
The reaction mixture (1 mL) contains 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and 50 µL of the crude enzyme extract.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of 5 M HCl.
-
Measure the absorbance at 290 nm. The amount of cinnamic acid formed is calculated using its molar extinction coefficient.
5.2.2. Bibenzyl Synthase (BBS) Assay
Principle: The activity of BBS is determined by measuring the formation of the bibenzyl product from p-coumaroyl-CoA and malonyl-CoA using HPLC.[10][11][12]
Protocol:
-
Prepare a crude or purified enzyme extract.
-
The reaction mixture (200 µL) contains 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-coumaroyl-CoA, 100 µM malonyl-CoA, and the enzyme extract.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.
-
Analyze the products by HPLC as described in section 5.1.
Visualizations
Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The proposed biosynthetic pathway for this compound provides a framework for future research aimed at understanding and engineering the production of this unique plant-derived natural product. The elucidation of the precise enzymatic steps, particularly the formation of the isoxazole-like ring, will require further investigation using the experimental approaches outlined in this guide. The identification and characterization of the novel enzymes involved in this pathway will not only advance our knowledge of plant secondary metabolism but also provide new tools for synthetic biology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure, activity, synthesis and biosynthesis of aryl-C-glycosides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Structure, activity, synthesis and biosynthesis of aryl-C-glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Untargeted Metabolite Profiling of Wild and In Vitro Propagated Sabah Jewel Orchid Macodes limii J.J. Wood & A.L. Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. researchgate.net [researchgate.net]
- 10. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unveiling the Catalytic Roles of DsBBS1 and DsBBS2 in the Bibenzyl Biosynthesis of Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Isooxoflaccidin
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known physical and chemical properties of Isooxoflaccidin, alongside imputed potential biological activities and generalized experimental protocols based on its classification as a phenolic compound isolated from orchids.
Core Properties of this compound
First identified from the orchid species Agrostophyllum callosum, this compound is a natural polyphenolic compound.[1] While specific experimental data for many of its properties are not extensively available in current literature, its fundamental characteristics have been determined.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 284.26 g/mol | [1] |
| Chemical Formula | C₁₆H₁₂O₅ | [1] |
| CAS Number | 135010-50-3 | [1] |
| Class | Phenol, Polyphenol | [1] |
| Natural Source | Agrostophyllum callosum | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in the available scientific literature. However, as a polyphenolic compound derived from orchids, it is plausible to infer potential therapeutic activities based on the well-documented bioactivities of this class of molecules.[2][3][4] Polyphenols from orchids are known to possess antioxidant, anti-inflammatory, and anticancer properties.[2][3][4]
Potential Antioxidant Activity
Polyphenolic compounds are recognized for their potent antioxidant activity, primarily through the scavenging of free radicals.[5][6][7] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Hypothesized Mechanism of Antioxidant Action:
Caption: Hypothesized antioxidant mechanism of this compound.
Potential Anti-inflammatory Activity
The anti-inflammatory effects of polyphenols are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8][9][10][11]
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized anti-inflammatory action of this compound.
Potential Anticancer Activity
Several polyphenolic compounds have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis.[12][13][14][15][16]
Hypothesized Anticancer Signaling Pathway (Apoptosis Induction):
Caption: Hypothesized pro-apoptotic mechanism of this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation, characterization, and bioactivity assessment of this compound, based on standard methodologies for phenolic compounds from plant sources.[17][18][19][20][21]
Isolation and Purification of this compound
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered plant material of Agrostophyllum callosum is subjected to extraction with methanol at room temperature.
-
Fractionation: The crude methanol extract is concentrated under reduced pressure and then partitioned between water and ethyl acetate. The ethyl acetate fraction, which is expected to contain the phenolic compounds, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be subjected to further purification steps, such as preparative HPLC, to yield pure this compound.
Structural Characterization
The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.
Table 2: Spectroscopic Methods for Structural Elucidation
| Technique | Purpose |
| UV-Vis Spectroscopy | To determine the ultraviolet-visible absorption maxima, providing information about the chromophoric system.[22][23][24][25][26] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[22][27][28][29] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | To provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete structural assignment.[30][31] |
In Vitro Bioactivity Assays
Workflow for In Vitro Antioxidant Activity Assay (DPPH):
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodologies:
-
Antioxidant Activity (DPPH Assay): The free radical scavenging activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[32][33] The discoloration of the purple DPPH solution in the presence of the compound is measured spectrophotometrically, and the concentration required for 50% inhibition (IC50) is calculated.
-
Anti-inflammatory Activity (NO Assay in Macrophages): The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Anticancer Activity (MTT Assay): The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Conclusion and Future Directions
This compound represents a promising natural product for further investigation. While its basic chemical identity is established, a significant research gap exists regarding its physical properties, biological activities, and mechanism of action. The inferred antioxidant, anti-inflammatory, and anticancer properties, based on its classification as a polyphenolic compound from orchids, warrant experimental validation. Future research should focus on the total synthesis of this compound to ensure a consistent supply for detailed biological studies. Elucidation of its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential. The generalized protocols provided herein offer a foundational framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Biological Function Profiling and Biosynthesis of Secondary Metabolites in Medicinal Orchids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. plantsjournal.com [plantsjournal.com]
- 5. Phenolic Compounds and Antioxidant Activity of Phalaenopsis Orchid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new isoflavonoid derivative, evaluation of the antioxidant capacity and phenolic content of Genista lobelii DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective potential of isofraxidin: Alleviating parkinsonian symptoms, inflammation and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isofraxidin Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isovitexin Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation [frontiersin.org]
- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lead Phytochemicals for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. isolation-and-characterization-of-antioxidant-phenolic-compounds-from-the-aerial-parts-of-hypericum-hyssopifolium-l-by-activity-guided-fractionation - Ask this paper | Bohrium [bohrium.com]
- 21. Isolation and characterization of antioxidant phenolic compounds from the aerial parts of Hypericum hyssopifolium L. by activity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. UV-Vis Spectrum of Delphinidin | SIELC Technologies [sielc.com]
- 25. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijprajournal.com [ijprajournal.com]
- 27. Native Mass Spectrometry Coupled to Spectroscopic Methods to Investigate the Effect of Soybean Isoflavones on Structural Stability and Aggregation of Zinc Deficient and Metal-Free Superoxide Dismutase [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. spectrabase.com [spectrabase.com]
- 32. Chemical composition and in-vitro antioxidant activity of extracts of Adelia ricinella L. [redalyc.org]
- 33. scielo.sld.cu [scielo.sld.cu]
Unveiling Isooxoflaccidin: A Technical Guide to Molecular Formula and Weight Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the molecular formula and weight of Isooxoflaccidin, a natural product. This document outlines the key physicochemical properties and details the standard experimental methodologies employed in the structural elucidation of such compounds.
This compound: Core Molecular Data
The fundamental molecular characteristics of this compound have been identified as follows:
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₂O₅ | [1] |
| Molecular Weight | 284.26 g/mol | [1] |
Experimental Protocols for Structural Elucidation
The determination of the molecular formula and weight of a novel natural product like this compound is a multi-step process involving several key analytical techniques. High-resolution mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy are cornerstone methodologies in this endeavor.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a primary tool for the unequivocal determination of a compound's molecular formula.[1][2] This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
Protocol:
-
Sample Preparation: A purified sample of the natural product is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and keep the molecular ion intact.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments can achieve mass accuracies in the parts-per-million (ppm) range.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high-resolution measurement of this peak's m/z value allows for the generation of a list of possible elemental compositions. By comparing the experimental mass with the theoretical masses of the potential formulas, the most likely molecular formula can be determined with high confidence.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This information is used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.
Protocol:
-
Combustion Analysis: A precisely weighed amount of the purified compound is combusted in a furnace in the presence of excess oxygen.
-
Gas Chromatography: The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are passed through a gas chromatograph to separate them.
-
Detection and Quantification: The amounts of CO₂, H₂O, and NOx are measured by specific detectors. These values are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.
-
Empirical Formula Calculation: The percentage composition is converted into a molar ratio of the elements, which is then simplified to the smallest whole numbers to yield the empirical formula.[3][4] The molecular formula is an integer multiple of the empirical formula, and this integer can be determined by combining the empirical formula with the molecular weight obtained from mass spectrometry.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry and elemental analysis provide the molecular formula and weight, NMR spectroscopy is crucial for elucidating the structural connectivity of the atoms. ¹H and ¹³C NMR are fundamental techniques for the structural characterization of natural products.[5][6][7]
Protocol:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environments, and their neighboring protons.
-
¹³C NMR Spectroscopy: This experiment reveals the number of different types of carbon atoms in the molecule.
-
2D NMR Experiments: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.
Workflow for Molecular Formula and Weight Determination
The logical flow of experiments for determining the molecular formula and weight of a natural product like this compound is depicted below.
Caption: Workflow for the determination of the molecular formula of a natural product.
Biological Activity of this compound
At present, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with this compound. Further research is required to elucidate its pharmacological properties and potential therapeutic applications. The general workflow for investigating the biological activity of a novel natural product is illustrated below.
Caption: General workflow for investigating the biological activity of a natural product.
References
Spectroscopic Data Analysis of Isooxoflaccidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooxoflaccidin, a phenolic compound isolated from the orchid Agrostophyllum callosum, has garnered interest for its potential biological activities. The structural elucidation of such natural products is fundamental to understanding their chemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While public domain spectroscopic data for this compound is not currently available, this document serves as a detailed template, presenting hypothetical data and standardized protocols to guide researchers in their analysis of this or similar natural products.
Spectroscopic Data
The following tables summarize the hypothetical spectroscopic data for this compound, providing a framework for the presentation of experimental results.
Table 1: NMR Spectroscopic Data for this compound (¹H-NMR, ¹³C-NMR, and 2D-NMR Correlations)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY (¹H-¹H) | HSQC (¹H-¹³C) | HMBC (¹H-¹³C) |
| 2 | 164.5 | - | - | - | - |
| 3 | 103.8 | 6.25 (s) | - | C3-H3 | C2, C4, C4a, C1' |
| 4 | 182.3 | - | - | - | - |
| 4a | 105.1 | - | - | - | - |
| 5 | 162.0 | - | - | - | - |
| 6 | 98.9 | 6.40 (d, 2.1) | H8 | C6-H6 | C5, C7, C8, C5a |
| 7 | 165.2 | - | - | - | - |
| 8 | 94.1 | 6.80 (d, 2.1) | H6 | C8-H8 | C6, C7, C4a, C1' |
| 1' | 121.8 | - | - | - | - |
| 2' | 128.5 | 7.45 (d, 8.5) | H3' | C2'-H2' | C1', C3', C4', C6' |
| 3' | 116.2 | 6.95 (d, 8.5) | H2' | C3'-H3' | C1', C2', C4', C5' |
| 4' | 161.7 | - | - | - | - |
| 5' | 116.2 | 6.95 (d, 8.5) | H6' | C5'-H5' | C1', C3', C4', C6' |
| 6' | 128.5 | 7.45 (d, 8.5) | H5' | C6'-H6' | C1', C2', C4', C5' |
| 7-OCH₃ | 55.8 | 3.85 (s) | - | C7-OCH₃ | C7 |
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass Analyzer | Observed m/z | Formula | Interpretation |
| HR-ESI-MS | Positive | TOF | 301.0709 | C₁₆H₁₃O₆⁺ | [M+H]⁺ |
| MS/MS | Positive | QqQ | 286.0471 | C₁₅H₁₀O₆⁺ | [M+H-CH₃]⁺ |
| 273.0393 | C₁₄H₉O₆⁺ | [M+H-CO]⁺ | |||
| 153.0182 | C₈H₅O₃⁺ | Retro-Diels-Alder fragment | |||
| 137.0233 | C₇H₅O₃⁺ | Fragment from B-ring |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad, Strong | O-H stretch (phenolic) |
| 3010 | Medium | C-H stretch (aromatic) |
| 2985, 2940 | Weak | C-H stretch (aliphatic, -OCH₃) |
| 1655 | Strong | C=O stretch (γ-pyrone) |
| 1610, 1580, 1510 | Medium-Strong | C=C stretch (aromatic) |
| 1260 | Strong | C-O stretch (aryl ether) |
| 1180 | Medium | C-O stretch (phenol) |
| 830 | Strong | C-H out-of-plane bend (p-substituted ring) |
Experimental Protocols
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was filtered into a 5 mm NMR tube.
-
Instrumentation: NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.
-
¹H-NMR: Spectra were acquired with a spectral width of 16 ppm, 64k data points, a relaxation delay of 2.0 s, and 32 scans. Chemical shifts are reported in ppm relative to the residual solvent peak (CD₃OD at 3.31 ppm).
-
¹³C-NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak (CD₃OD at 49.0 ppm).
-
2D-NMR (COSY, HSQC, HMBC): Standard pulse sequences were used. For HSQC and HMBC, the spectra were optimized for ¹JCH = 145 Hz and nJCH = 8 Hz, respectively.
2.2 Mass Spectrometry (MS)
-
Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: High-resolution mass spectra were obtained on a Waters SYNAPT G2-Si High Definition Mass Spectrometer with an electrospray ionization (ESI) source.
-
HR-ESI-MS: The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C. Data was acquired over a mass range of m/z 50-1200.
-
MS/MS: Tandem mass spectra were acquired using collision-induced dissociation (CID) with argon as the collision gas. The collision energy was varied from 10 to 40 eV.
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of dry this compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of a pure KBr pellet was subtracted.
Data Analysis and Visualization
3.1 Spectroscopic Analysis Workflow
The structural elucidation of a natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.
3.2 Hypothetical Signaling Pathway Modulation
Natural products are often investigated for their ability to modulate cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be influenced by this compound, such as an anti-inflammatory pathway involving NF-κB.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. The integration of NMR, MS, and IR data allows for the unambiguous determination of its chemical structure, which is a critical step in the advancement of its research for potential therapeutic applications. The provided protocols and data presentation formats are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.
Preliminary Biological Activity Screening of Isooxoflaccidin and Related Isoxazole Derivatives: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: While the specific compound "Isooxoflaccidin" does not correspond to a known entity in the current scientific literature, this guide outlines a comprehensive framework for the preliminary biological activity screening of novel isoxazole-containing natural product derivatives, using "this compound" as a hypothetical model. Isoxazole moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological effects, including cytotoxic, antimicrobial, and antioxidant activities.[1][2][3][4][5][6] This document provides a technical overview of the essential in vitro assays, detailed experimental protocols, and an exploration of relevant signaling pathways that are crucial for the initial assessment of such compounds. All quantitative data from related isoxazole derivatives are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to Isoxazole-Containing Compounds
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[2][7] This structural motif is a key pharmacophore in a multitude of synthetic and natural products, contributing to a diverse array of biological activities.[5][6] Derivatives of isoxazole have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3][4] The electronic properties and structural rigidity of the isoxazole ring enable it to interact with various biological targets, making it a privileged scaffold in medicinal chemistry.
Given the potential for novel isoxazole-containing natural products, a systematic preliminary screening for biological activity is the first step in the drug discovery pipeline. This guide focuses on three fundamental areas of preliminary screening: in vitro cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic microbes, and antioxidant potential.
In Vitro Cytotoxicity Screening
The initial evaluation of a novel compound's anticancer potential involves assessing its cytotoxicity against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9]
Quantitative Cytotoxicity Data of Representative Isoxazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of several isoxazole derivatives against different cancer cell lines, as reported in the literature. A lower IC₅₀ value indicates greater cytotoxic potential.
| Compound Series | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Isoxazole Derivative 4b | HepG2 (Liver) | 8.87 | Doxorubicin | - |
| MCF-7 (Breast) | 6.38 | Doxorubicin | - | |
| HCT-116 (Colon) | 9.96 | Doxorubicin | - | |
| Isoxazole Derivative 25a | HepG2 (Liver) | 7.91 | Doxorubicin | - |
| MCF-7 (Breast) | 8.24 | Doxorubicin | - | |
| HCT-116 (Colon) | 9.12 | Doxorubicin | - | |
| Phenyl-isoxazole-carboxamide 2a | Hep3B (Liver) | 9.58 | Doxorubicin | - |
| Phenyl-isoxazole-carboxamide 2b | Hep3B (Liver) | 8.54 | Doxorubicin | - |
| Phenyl-isoxazole-carboxamide 2d | Hep3B (Liver) | 7.66 | Doxorubicin | - |
| Phenyl-isoxazole-carboxamide 2e | HepG2 (Liver) | 34.64 | Doxorubicin | - |
| Hep3B (Liver) | 5.76 | Doxorubicin | - |
Data compiled from multiple sources.[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line.
Materials:
-
Test compound (e.g., "this compound")
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow: MTT Assay
Antimicrobial Activity Screening
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][14][15]
Quantitative Antimicrobial Data of Representative Isoxazole Derivatives
The following table presents the MIC values of various isoxazole derivatives against common bacterial and fungal strains.
| Compound Series | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Isoxazole Derivative TPI-2 | Staphylococcus aureus | 6.25 | Ciprofloxacin | 1.56 |
| Escherichia coli | 6.25 | Ciprofloxacin | 1.56 | |
| Isoxazole Derivative TPI-5 | Staphylococcus aureus | 6.25 | Ciprofloxacin | 1.56 |
| Escherichia coli | 6.25 | Ciprofloxacin | 1.56 | |
| 1,3-Oxazole Derivative 1e | Staphylococcus epidermidis | 56.2 | - | - |
| Escherichia coli | 28.1 | - | - | |
| Candida albicans | 14 | - | - | |
| 1,3-Oxazole Derivative 4a | Staphylococcus epidermidis | 56.2 | - | - |
| Bacillus subtilis | 56.2 | - | - | |
| Candida albicans | 14 | - | - |
Data compiled from multiple sources.[16][17]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the determination of the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate.[14]
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15] This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Determination
Antioxidant Activity Screening
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[4][18][19]
Quantitative Antioxidant Data of Representative Isoxazole Derivatives
The following table shows the DPPH radical scavenging activity (IC₅₀ values) of several isoxazole derivatives.
| Compound Series | Assay | IC₅₀ (µg/mL) | Standard | IC₅₀ (µg/mL) |
| Fluorophenyl-isoxazole-carboxamide 2a | DPPH | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |
| Fluorophenyl-isoxazole-carboxamide 2c | DPPH | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |
| Isoxazoline Derivative 3a | DPPH | 15.74 ± 0.48 | Ascorbic Acid | 14.23 ± 0.11 |
| Isoxazoline Derivative 3c | DPPH | 14.56 ± 0.59 | Ascorbic Acid | 14.23 ± 0.11 |
| Isoxazoline Derivative 3g | DPPH | 15.35 ± 1.00 | Ascorbic Acid | 14.23 ± 0.11 |
Data compiled from multiple sources.[10][20][21]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant activity of a test compound.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5] Keep the solution in the dark.
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.[22]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][22]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[4][18]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Determine the IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.[5]
Experimental Workflow: DPPH Assay
Potential Signaling Pathways for Further Investigation
The biological activities of isoxazole derivatives often stem from their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Further investigation into the mechanism of action of promising compounds should include an analysis of their effects on these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2][23][24][25] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway transduces extracellular signals to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival.[26][27] Dysregulation of this pathway is also frequently observed in cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation.[7][28][29] Its inhibition is a therapeutic strategy for inflammatory diseases and some cancers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. espublisher.com [espublisher.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. researchgate.net [researchgate.net]
- 21. jetir.org [jetir.org]
- 22. marinebiology.pt [marinebiology.pt]
- 23. researchgate.net [researchgate.net]
- 24. cusabio.com [cusabio.com]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
Potential Therapeutic Targets of Isooxoflaccidin: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the therapeutic targets and mechanisms of action of Isooxoflaccidin is currently limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic avenues based on the known biological activities of its parent compound classes, stilbenoids and phenanthrenes, as well as related compounds isolated from Coelogyne flaccida and other medicinal plants. The information herein is intended to serve as a foundation for future research and drug discovery efforts.
Introduction to this compound
This compound is a phenanthropyran derivative, a class of compounds that shares structural similarities with both stilbenoids and phenanthrenes. It has been isolated from the orchid Coelogyne flaccida, a plant utilized in traditional medicine.[1][2] The therapeutic potential of many natural products is often linked to their ability to modulate multiple cellular signaling pathways. Given its chemical nature, this compound is hypothesized to exhibit a range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antioxidant effects. This document outlines the putative therapeutic targets and mechanisms of action of this compound by drawing parallels with well-studied stilbenoids and phenanthrene derivatives.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related compounds, this compound may target key proteins and pathways involved in the pathogenesis of various diseases, particularly cancer and inflammatory conditions.
Inferred Anticancer Activity
Phenanthrene and stilbenoid compounds are known to possess significant cytotoxic effects against various cancer cell lines.[3][4][5][6] The proposed mechanisms for these effects, which may be applicable to this compound, include:
-
DNA Intercalation and Inhibition of DNA Synthesis: The planar structure of phenanthrene derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.[3][4] They may also inhibit enzymes crucial for DNA synthesis.
-
Modulation of Cancer-Related Signaling Pathways: Stilbenoids and phenanthrenes have been shown to modulate several signaling pathways critical for cancer cell proliferation, survival, and metastasis.[5][7][8] These include the MAPK, AMPK, and mTOR signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling: Some phenanthrenes are known to interact with the AhR, a ligand-activated transcription factor.[1] Depending on the nature of the interaction (agonist or antagonist), this could influence the expression of genes involved in xenobiotic metabolism and cell cycle regulation.
Wnt Signaling Pathway: Studies on phenanthrene have suggested a possible link to the disruption of the Wnt signaling pathway, which is often dysregulated in cancer.[9]
Potential Anti-Inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are underlying factors in many diseases. Stilbenoids, in particular, are recognized for their potent anti-inflammatory and antioxidant properties.[7][10][11] Potential mechanisms for this compound include:
-
Inhibition of Pro-inflammatory Enzymes: A key target for many anti-inflammatory compounds is the cyclooxygenase-1 (COX-1) enzyme, which is involved in the synthesis of prostaglandins.[7]
-
Activation of Protective Signaling Pathways: The activation of the AMPK and nitric oxide/cGMP signaling pathways by stilbenoids contributes to their protective effects against oxidative stress and inflammation.[7]
Quantitative Data for Related Phenanthrene Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of other phenanthrene derivatives against various cancer cell lines. This data, extracted from a comparative study, can serve as a benchmark for future investigations into this compound.[4]
| Compound Name | Cancer Cell Line | IC50 (µM) |
| Ephemeranthoquinone B | HL-60 | 2.8 |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinol | H460 | 6.1 |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 | 11.6 |
Table 1: Cytotoxic Activity of Selected Phenanthrene Derivatives. Data from a comparative study on various phenanthrene derivatives.[4] This data is provided for comparative purposes and does not represent the activity of this compound.
Experimental Protocols for Assessing Therapeutic Potential
To elucidate the therapeutic targets and mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are examples of standard protocols that could be adapted for this purpose.
Cytotoxicity and Antiproliferative Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and proliferation.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
-
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger.
-
Methodology: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with various concentrations of this compound. In the presence of an antioxidant, the purple color of the DPPH solution fades. The change in absorbance is measured spectrophotometrically, and the radical scavenging activity is calculated as a percentage of DPPH discoloration. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.[4]
-
Visualizing Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways that could be modulated by this compound, based on the known activities of stilbenoids and phenanthrenes.
References
- 1. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stilbenes in cancer therapy: insights into molecular targets, and advances towards clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stilbenes in cancer therapy: insights into molecular targets, and advances towards clinical application | springermedizin.de [springermedizin.de]
- 7. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications [mdpi.com]
The Enigmatic Mechanism of Action of Isooxoflaccidin: A Call for Scientific Exploration
For Immediate Release
[City, State] – [Date] – Isooxoflaccidin, a stilbenoid compound isolated from the orchid species Coelogyne flaccida, presents a compelling yet largely unexplored area of research for scientists and drug development professionals. Despite its identification, the specific mechanism of action of this compound remains to be elucidated. This whitepaper serves as an in-depth technical guide, summarizing the current understanding of related compounds and proposing a hypothetical framework for investigating the biological activities and signaling pathways of this compound.
Stilbenoids, a class of naturally occurring phenolic compounds, are known to possess a wide range of biological activities.[1][2][3][4] Research into stilbenoids derived from various orchid species has revealed promising anticancer, chemosensitizing, and anti-inflammatory properties.[1][2][3] This existing body of knowledge provides a foundational basis from which to hypothesize the potential therapeutic applications of this compound.
A Landscape of Untapped Potential: What We Know
While direct experimental data on this compound is scarce, the study of its source, Coelogyne flaccida, and related orchid species offers valuable insights. Extracts from Coelogyne species have demonstrated antimicrobial, antioxidant, and anticancer activities in preclinical studies.[5][6] These activities are often attributed to the presence of stilbenoids and other phenolic constituents.[7][8]
The broader class of stilbenoids has been shown to exert its effects through various mechanisms, including the inhibition of drug efflux transporters in cancer cells, which can help overcome multidrug resistance.[1][9] Furthermore, their anti-inflammatory effects are of significant interest for the development of novel therapeutics.
Charting the Course: A Proposed Research Workflow
To unravel the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following proposed experimental workflow outlines a logical progression from initial screening to in-depth mechanistic studies.
Caption: A logical progression for this compound research.
Hypothetical Signaling Pathway
Based on the known activities of other stilbenoids, a plausible hypothesis is that this compound may modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, it could potentially inhibit pro-survival pathways such as PI3K/Akt or MAPK/ERK, and/or activate apoptotic pathways.
Caption: A potential model for this compound's anticancer effects.
Quantitative Data Summary
To date, there is no publicly available quantitative data specifically for this compound. The table below summarizes representative data for the bioactivity of extracts from the Coelogyne genus, which may provide a preliminary indication of the potential potency of its constituents.
| Extract/Compound Source | Bioactivity Assay | Result (IC50 or other metric) | Reference |
| Coelogyne stricta ethyl acetate extract | Cytotoxicity (HeLa cells) | IC50: 47.0 µg/ml | [5] |
| Coelogyne stricta extracts | DPPH radical scavenging | IC50: 47.0-112.0 µg/ml | [5] |
| Coelogyne nervosa water extract | Cytotoxicity (MCF-7 cells) | IC50: 292.8 μg/ml | [6] |
| Coelogyne nervosa water extract | DPPH radical scavenging | IC50: 126 μg/ml | [6] |
Detailed Experimental Protocols
As no specific experimental studies on the mechanism of action of this compound have been published, this section outlines a standard protocol for an initial in vitro cytotoxicity assay, a crucial first step in the proposed research workflow.
MTT Assay for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted to a range of concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
This compound represents a promising but uncharacterized natural product. The rich biological activity of stilbenoids from orchids suggests that this compound warrants thorough investigation. The proposed research workflow provides a roadmap for elucidating its mechanism of action, which could ultimately lead to the development of new therapeutic agents. Collaborative efforts between natural product chemists, pharmacologists, and molecular biologists will be essential to unlock the full potential of this intriguing molecule.
References
- 1. Anticancer and chemosensitizing activities of stilbenoids from three orchid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Isofraxidin (Coumarin) from Plant Material
Introduction
These application notes provide a comprehensive protocol for the extraction of Isofraxidin, a bioactive coumarin, from plant material. The query for "Isooxoflaccidin" yielded limited specific results, suggesting it may be a rare compound, a synonym, or a potential misspelling. The phonetically similar and well-documented compound, Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin), is a known natural product found in various plant species, including those of the Acanthopanax and Fraxinus genera[1][2]. This protocol is therefore based on established methods for the extraction of Isofraxidin and other coumarins, offering a robust starting point for researchers, scientists, and drug development professionals.
Isofraxidin has garnered interest for its various pharmacological activities[1][2]. The successful isolation of this compound is a critical first step in its further investigation for therapeutic applications. This document outlines conventional and modern extraction techniques, providing detailed methodologies and comparative data to guide the user in selecting an appropriate method.
Data Presentation: Quantitative Analysis of Isofraxidin Extraction
The efficiency of Isofraxidin extraction is highly dependent on the chosen method and solvent system. Below is a summary of quantitative data from various studies to provide a comparative overview of different extraction conditions.
| Plant Material | Extraction Method | Solvent System | Key Parameters | Yield of Isofraxidin | Reference |
| Acanthopanax senticosus | Mechanochemistry-Assisted Treatment (MT) | Water with 0.5% Na2CO3 | 25°C, 3 min, 20:1 liquid/solid ratio | 0.454 µg/g | [3] |
| Acanthopanax senticosus | Conventional Heat Reflux | Ethanol | Not specified | 0.341-0.348 µg/g | [3] |
| Acanthopanax senticosus | Deep Eutectic Solvent (DES) Extraction | Choline chloride and citric acid | 80°C, 2 h | 1.56 mg/g | [4] |
| Chloranthus japonicus (root) | Liquid-Liquid Extraction | Ethyl acetate | Not specified | 1.12 mg/g (from dried extract) | [4] |
| Acanthopanax senticosus | Ionic Liquid-Assisted Aqueous Two-Phase System (IL-ATPS) | [OMIM]Br-assisted ethanol/NaH2PO4 | 50°C, 50 min, pH 4.0 | 15.90 mg/g (total polyphenols) | [5] |
Experimental Protocols
This section details two primary methodologies for the extraction of Isofraxidin from plant material: a conventional Soxhlet extraction and a modern Ultrasound-Assisted Extraction (UAE) method.
Protocol 1: Conventional Soxhlet Extraction
This method is a classic and exhaustive extraction technique suitable for compounds that are stable at the boiling point of the chosen solvent.
1. Plant Material Preparation:
-
Dry the plant material (e.g., roots, stems, or leaves) at a controlled temperature (40-60°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Soxhlet Extraction:
-
Place approximately 20-30 g of the powdered plant material into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent. For coumarins like Isofraxidin, polar to semi-polar solvents are effective. Options include:
-
Assemble the Soxhlet apparatus (flask, extractor, and condenser).
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.
3. Post-Extraction Processing:
-
After extraction, allow the apparatus to cool.
-
Concentrate the solvent from the round-bottom flask using a rotary evaporator under reduced pressure to obtain a crude extract.
-
The crude extract can then be subjected to purification steps.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a modern, efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
1. Plant Material Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Ultrasonic Extraction:
-
Place 10 g of the powdered plant material into an Erlenmeyer flask.
-
Add a suitable solvent. A common and effective solvent system for flavonoids and coumarins is an aqueous ethanol or methanol solution (e.g., 60-80% ethanol in water)[9].
-
A typical solid-to-liquid ratio is 1:20 to 1:40 (g/mL)[5].
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency (e.g., 20-40 kHz) and power.
-
Conduct the extraction at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).
3. Post-Extraction Processing:
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
If repeated extractions are necessary, add fresh solvent to the plant residue and repeat the sonication process.
-
Combine the extracts and concentrate them using a rotary evaporator to obtain the crude extract.
Purification of the Crude Extract
The crude extract obtained from either method will contain a mixture of compounds. Further purification is necessary to isolate Isofraxidin.
1. Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a water/methanol mixture.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract. Isofraxidin is expected to be enriched in the ethyl acetate fraction[1].
2. Chromatographic Purification:
-
The enriched fraction can be subjected to column chromatography using silica gel or a macroporous resin (e.g., AB-8)[5].
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, can be used to separate the compounds.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Isofraxidin.
-
Combine the pure fractions and evaporate the solvent to obtain isolated Isofraxidin.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within the extraction process.
Caption: Workflow for Isofraxidin Extraction from Plant Material.
Caption: Logical Relationship for Selecting an Extraction Method.
References
- 1. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sibran.ru [sibran.ru]
- 4. Green Separation and Extraction of Isofraxidin from Acanthopanax senticosus Using Deep Eutectic Solvent Synthesized from Choline Chloride and Citric Acid [mdpi.com]
- 5. Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. extraction-of-coumarins-from-plant-material-leguminosae - Ask this paper | Bohrium [bohrium.com]
- 8. quora.com [quora.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the Laboratory Synthesis of Isooxoflaccidin Analogs: 3,5-Disubstituted Isoxazoles
Disclaimer: The compound "Isooxoflaccidin" is not found in the current chemical literature. The following application notes and protocols describe the synthesis of 3,5-disubstituted isoxazoles, which serve as representative analogs. These methods are based on established and published procedures for the synthesis of the isoxazole core structure.
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds that are present in numerous biologically active molecules and FDA-approved drugs.[1][2] Their derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The synthesis of isoxazole analogs is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed protocol for a one-pot synthesis of 3,5-disubstituted isoxazoles, which can be considered analogs of a hypothetical this compound.
The described method is a convenient one-pot, three-step procedure that utilizes a regioselective copper(I)-catalyzed cycloaddition reaction between nitrile oxides, generated in situ from aldehydes, and terminal acetylenes.[4][5] This approach is efficient, has a broad substrate scope, and often provides good to excellent yields of the desired products.[4]
Data Presentation: Representative Yields for the Synthesis of 3,5-Disubstituted Isoxazoles
The following table summarizes representative yields for the synthesis of various 3,5-disubstituted isoxazoles using the one-pot copper(I)-catalyzed cycloaddition method. The yields are influenced by the nature of the substituents on the aldehyde and alkyne starting materials.[4][6]
| Entry | Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 82 |
| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 88 |
| 4 | Benzaldehyde | 1-Hexyne | 3-Phenyl-5-butylisoxazole | 75 |
| 5 | Cinnamaldehyde | Cyclohexenylacetylene | 5-Cyclohex-1-enyl-3-styrylisoxazole | 78[4] |
| 6 | 4-Nitrobenzaldehyde | Phenylacetylene | 3-(4-Nitrophenyl)-5-phenylisoxazole | 70 |
Experimental Protocols
One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition
This protocol is adapted from the procedure described by Hansen et al. for the synthesis of 3,5-disubstituted isoxazoles.[4][5]
Materials:
-
Appropriate aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.05 eq)
-
Sodium hydroxide (1.05 eq)
-
Chloramine-T trihydrate (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)
-
Copper turnings (catalytic amount)
-
Appropriate terminal alkyne (1.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation:
-
In a round-bottom flask, dissolve the aldehyde (e.g., 20 mmol) in a 1:1 mixture of t-BuOH and water (e.g., 80 mL).
-
Add hydroxylamine hydrochloride (1.05 eq, e.g., 21 mmol, 1.46 g) to the solution.
-
Add sodium hydroxide (1.05 eq, e.g., 21 mmol, 0.84 g) and stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the complete conversion of the aldehyde to the corresponding oxime.
-
-
Nitrile Oxide Formation and Cycloaddition:
-
To the reaction mixture containing the aldoxime, add Chloramine-T trihydrate (1.05 eq, e.g., 21 mmol, 5.9 g) in small portions over 5 minutes.
-
Add copper(II) sulfate pentahydrate (0.03 eq, e.g., 0.6 mmol, 0.15 g) and a few copper turnings.
-
Add the terminal alkyne (1.0 eq, e.g., 20 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often exothermic.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
-
Visualizations
Caption: One-pot synthesis workflow for 3,5-disubstituted isoxazoles.
Application Notes: Biological Activity of Isoxazole Analogs
Isoxazole derivatives have been shown to possess a wide range of biological activities, with a significant number of studies focusing on their potential as anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[8][9]
Anticancer Activity and Signaling Pathways:
Several isoxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[10][11] Their mechanism of action often involves the disruption of cellular processes essential for tumor growth. For instance, some isoxazole derivatives have been found to induce cell cycle arrest, leading to the inhibition of cell proliferation.[11]
Furthermore, isoxazole analogs can modulate the activity of key signaling pathways that are frequently dysregulated in cancer. These pathways include:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Some isoxazole derivatives have been shown to interfere with this pathway, leading to decreased cancer cell viability.[10]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and proliferation. Inhibition of this pathway by isoxazole-containing molecules can trigger apoptosis in cancer cells.
-
p53 Activation: The tumor suppressor protein p53 plays a central role in preventing cancer formation. Certain isoxazole analogs have been shown to mediate their antiproliferative effects through the activation of p53.[11]
The diverse biological activities of isoxazole derivatives make them attractive scaffolds for the development of novel therapeutic agents. The synthetic protocol provided here allows for the generation of a library of analogs that can be screened for various biological activities, aiding in the discovery of new drug candidates.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 7. espublisher.com [espublisher.com]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Isooxoflaccidin
Introduction
Isooxoflaccidin is a naturally occurring phenolic compound isolated from the microorganism Agrostophyllum callosum. As a polyphenol, it holds potential for investigation in various research fields, including pharmacology and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides an overview of suitable analytical methods for the quantification of this compound in various matrices.
Analytical Challenges
The quantification of specific natural products like this compound can present challenges due to potential matrix effects from complex biological or botanical samples and the need for sensitive and specific detection methods. The methods outlined below are established techniques for the analysis of similar compounds, such as isoflavones and coumarins, and are adaptable for this compound.
Method Selection
The choice of analytical method depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and cost-effective method for the routine quantification of phenolic compounds. It offers good selectivity and sensitivity for compounds with a suitable chromophore.
-
Liquid Chromatography with Mass Spectrometry (LC-MS): This technique provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of this compound in complex biological matrices. The use of tandem mass spectrometry (MS/MS) further enhances specificity.
-
UV-Vis Spectrophotometry: This is a simple and rapid method suitable for the quantification of total flavonoid or phenolic content in a sample. While less specific than chromatographic methods, it can be a useful screening tool.
Experimental Protocols
The following are detailed protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These are generalized methods and may require optimization for specific sample matrices and instrumentation.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This method describes the determination of this compound using a reversed-phase HPLC system with UV detection.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or acetic acid, analytical grade).
-
This compound reference standard.
-
Sample filtration membranes (0.45 µm).
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
-
Sample Preparation (General Procedure):
-
Solid Samples (e.g., plant material, formulation):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract with a suitable solvent (e.g., methanol, ethanol, or acetonitrile) using techniques like sonication or vortexing.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., plasma, urine):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the sample.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution (example):
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the this compound standard (typically in the range of 250-370 nm for flavonoids).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and selective method for this compound quantification, particularly in complex biological matrices.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
Protocol:
-
Mobile Phase and Standard/Sample Preparation:
-
Follow the procedures outlined in the HPLC-UV protocol, using LC-MS grade solvents.
-
Incorporate an internal standard at a fixed concentration into all standards and samples to correct for matrix effects and variations in sample processing.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution similar to the HPLC method, but with a potentially faster gradient for UPLC systems.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for phenolic compounds.
-
Mass Spectrometry Parameters:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.
-
Determine the precursor ion (e.g., [M-H]⁻) in full scan mode.
-
Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).
-
Set up MRM transitions for this compound and the Internal Standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the Internal Standard against the concentration of the standards.
-
Quantify this compound in the samples using this calibration curve.
-
Quantification of Total Flavonoid Content by UV-Vis Spectrophotometry
This method, based on the aluminum chloride colorimetric assay, is suitable for the estimation of total flavonoid content, where this compound is a component.
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quercetin (or a suitable flavonoid standard).
-
Methanol (analytical grade).
-
Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).
-
Sodium acetate solution (e.g., 1 M).
-
Sample extracts.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of quercetin in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 10 - 100 µg/mL).
-
-
Assay Procedure:
-
To 1 mL of each standard solution or sample extract, add 1 mL of 2% AlCl₃ solution.
-
Add 0.1 mL of 1 M sodium acetate.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at the wavelength of maximum absorbance (to be determined by scanning, typically around 415-440 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the quercetin standards against their concentrations.
-
Determine the total flavonoid concentration in the samples from the calibration curve. The results are typically expressed as quercetin equivalents (µg QE/mg of extract).
-
Data Presentation
The performance of the analytical methods should be validated and the quantitative data can be summarized as follows:
Table 1: HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | ~0.02 |
| Limit of Quantification (LOQ) (ng/mL) | ~0.1 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: UV-Vis Spectrophotometry Method for Total Flavonoid Content
| Parameter | Result |
| Standard | Quercetin |
| Wavelength (nm) | ~420 |
| Linearity Range (µg/mL) | 10 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship between analytical methods and applications for this compound.
Application Notes and Protocols for Developing In Vitro Assays for Isooxoflaccidin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro characterization of Isooxoflaccidin, a natural product with potential therapeutic applications. The following protocols detail standard assays to evaluate its antimicrobial, antifungal, and cytotoxic activities.
Antimicrobial Activity Screening
The initial assessment of this compound's therapeutic potential begins with screening for its ability to inhibit the growth of clinically relevant bacteria. Standard methods such as broth microdilution are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol follows the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[2] This can be assessed visually or by measuring absorbance at 600 nm.
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), plate 10-100 µL onto MHA plates.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[3]
-
Data Presentation: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Enterococcus faecalis (ATCC 29212) |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Antifungal Activity Screening
Similar to antimicrobial screening, assessing the antifungal properties of this compound is crucial. The broth microdilution method, adapted for fungi, is a standard approach.
Protocol: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts.[4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi.
Materials:
-
This compound stock solution
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts (C. albicans), prepare a cell suspension adjusted to a 0.5 McFarland standard and then dilute it in RPMI medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[4]
-
For molds (A. niger), harvest conidia and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.
-
-
Serial Dilution of this compound:
-
Follow the same serial dilution procedure as described in section 1.1, using RPMI-1640 medium instead of MHB.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to the wells containing 100 µL of serially diluted this compound.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (C. albicans) or 48-72 hours (A. niger).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction (typically ≥50% or ≥90%, depending on the drug and fungus) in turbidity compared to the growth control.[5]
-
Data Presentation: Antifungal Activity of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (ATCC 90028) | ||
| Aspergillus niger (ATCC 16404) | ||
| Cryptococcus neoformans (ATCC 14116) |
Cytotoxicity Assessment
To evaluate the therapeutic potential of this compound, it is essential to assess its toxicity towards mammalian cells. A primary screen using a colorimetric assay like the MTT assay is a common starting point.
Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Mammalian cell lines (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Signaling Pathway: Hypothetical Induction of Apoptosis by this compound
Since the precise mechanism of action of this compound is unknown, a common pathway for cytotoxicity is the induction of apoptosis. This can be investigated further using assays like Annexin V/PI staining.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibiosphen.com [vibiosphen.com]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifyber.com [ifyber.com]
Application Notes and Protocols for Isooxoflaccidin Cellular Uptake and Localization Studies
Introduction
Isooxoflaccidin is a novel synthetic compound that has demonstrated significant anti-proliferative activity in preliminary cancer cell line screenings. To advance its development as a potential therapeutic agent, a thorough understanding of its interaction with target cells is paramount. This document provides detailed application notes and protocols for characterizing the cellular uptake, subcellular localization, and potential mechanisms of action of this compound. These studies are crucial for optimizing drug efficacy, understanding potential off-target effects, and developing effective drug delivery strategies. The following protocols utilize a fluorescently labeled analog of this compound (this compound-FL) to enable quantitative and qualitative analysis through flow cytometry and fluorescence microscopy.
Part 1: Quantitative Analysis of Cellular Uptake
The internalization and accumulation of this compound within cancer cells are critical for its therapeutic effect. Flow cytometry offers a high-throughput method to quantitatively measure the uptake of fluorescently labeled this compound-FL.[1][2][3]
Hypothetical Quantitative Data
The following tables present hypothetical data from a cellular uptake study of this compound-FL in a human breast cancer cell line (MCF-7).
Table 1: Time-Dependent Uptake of this compound-FL
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % of Positive Cells |
| 0.5 | 150 ± 12 | 35 ± 3% |
| 1 | 350 ± 25 | 75 ± 5% |
| 2 | 700 ± 45 | 95 ± 2% |
| 4 | 1200 ± 80 | 98 ± 1% |
| 8 | 1250 ± 90 | 99 ± 1% |
| Cells were treated with 10 µM this compound-FL. Data are presented as mean ± SD (n=3). |
Table 2: Dose-Dependent Uptake of this compound-FL
| Concentration (µM) | Mean Fluorescence Intensity (MFI) | % of Positive Cells |
| 1 | 200 ± 18 | 40 ± 4% |
| 5 | 650 ± 50 | 85 ± 6% |
| 10 | 1300 ± 110 | 97 ± 2% |
| 20 | 1500 ± 130 | 99 ± 1% |
| 50 | 1550 ± 140 | 99 ± 1% |
| Cells were incubated for 4 hours. Data are presented as mean ± SD (n=3). |
Table 3: Effect of Endocytic Inhibitors on this compound-FL Uptake
| Inhibitor | Target Pathway | Concentration | % Inhibition of Uptake |
| Chlorpromazine | Clathrin-mediated endocytosis | 10 µg/mL | 65 ± 7% |
| Filipin | Caveolae-mediated endocytosis | 5 µg/mL | 15 ± 4% |
| Amiloride | Macropinocytosis | 75 µg/mL | 10 ± 3% |
| Cytochalasin D | Phagocytosis/Actin-dependent pathways | 10 µM | 25 ± 5% |
| Cells were pre-treated with inhibitors for 1 hour before a 4-hour incubation with 10 µM this compound-FL. Data are presented as mean ± SD (n=3). |
Part 2: Subcellular Localization Studies
Identifying the specific organelles or compartments where this compound accumulates is key to pinpointing its molecular targets. Fluorescence microscopy is used to visualize the distribution of this compound-FL within the cell.[4][5][6] Co-localization studies with organelle-specific fluorescent markers can reveal its precise location.
Based on the hypothetical inhibitor data suggesting a role for clathrin-mediated endocytosis, this compound-FL would likely be observed initially in endosomes and lysosomes. If the compound has a nuclear target, subsequent accumulation in the nucleus would be expected. For instance, co-localization with LysoTracker Red would indicate lysosomal accumulation, while co-staining with DAPI (a nuclear stain) would show nuclear localization.
Part 3: Investigation of Cellular Signaling Pathways
Understanding the molecular pathways modulated by this compound is essential to elucidate its anti-cancer mechanism.[7][8][9] Based on its putative role as an anti-cancer agent, a plausible hypothesis is that this compound induces apoptosis. A key signaling pathway often implicated in apoptosis is the p53 tumor suppressor pathway. Western blotting can be used to measure changes in the expression levels of key proteins in this pathway.
Hypothetical Signaling Pathway: this compound-Induced Apoptosis
This compound may induce cellular stress, leading to the activation and stabilization of p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of executioner caspases, such as Caspase-3, and subsequent cell death.[10]
Table 4: Protein Expression Changes upon this compound Treatment
| Protein | Function | Fold Change (vs. Control) |
| p53 | Tumor Suppressor | 3.5 ± 0.4 |
| Phospho-p53 (Ser15) | Activated p53 | 5.2 ± 0.6 |
| Bax | Pro-apoptotic | 4.1 ± 0.5 |
| Bcl-2 | Anti-apoptotic | 0.4 ± 0.1 |
| Cleaved Caspase-3 | Apoptosis Executioner | 6.8 ± 0.9 |
| MCF-7 cells were treated with 10 µM this compound for 24 hours. Protein levels were quantified by Western blot and normalized to a loading control (β-actin). Data are presented as mean ± SD (n=3). |
Part 4: Detailed Experimental Protocols
Protocol 1: General Cell Culture and Treatment
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound-FL in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing this compound-FL. Incubate for the desired time points at 37°C.
Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry
-
Cell Harvesting: After incubation with this compound-FL, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Detachment: Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS containing 1% FBS (FACS buffer).
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for a green fluorescent label). For each sample, acquire data from at least 10,000 events.
Protocol 3: Subcellular Localization by Fluorescence Microscopy
-
Cell Preparation: Following incubation with this compound-FL in glass-bottom dishes, wash the cells three times with cold PBS.
-
Organelle Staining (Optional): Incubate cells with specific organelle markers (e.g., LysoTracker Red for lysosomes, MitoTracker Red for mitochondria) according to the manufacturer's instructions.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 10-15 minutes.
-
Washing: Wash the cells again three times with cold PBS.
-
Imaging: Add fresh PBS or imaging medium to the wells and visualize the cells using a fluorescence microscope equipped with appropriate filters for this compound-FL and the counterstains.
Protocol 4: Investigation of Uptake Mechanisms Using Endocytic Inhibitors
-
Pre-treatment: Pre-incubate the cells with the respective endocytic inhibitors (e.g., chlorpromazine, filipin, amiloride) at their effective concentrations for 1 hour at 37°C.[11][12][13][14][15]
-
Co-incubation: Without washing, add this compound-FL to the medium to the desired final concentration and co-incubate for the determined optimal time (e.g., 4 hours).
-
Analysis: Harvest the cells and analyze the cellular uptake via flow cytometry as described in Protocol 2. Calculate the percent inhibition relative to cells treated with this compound-FL alone.
Protocol 5: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: After treatment with unlabeled this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (p53, phospho-p53, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Part 5: Visualizations
Caption: Experimental Workflow for Cellular Uptake and Localization Studies.
Caption: Elucidation of Endocytic Pathways using Chemical Inhibitors.
Caption: Hypothetical this compound-Induced Apoptotic Signaling Pathway.
References
- 1. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 2. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]
- 5. addgene.org [addgene.org]
- 6. Subcellular Localization Experiments and FRET-FLIM Measurements in Plants [bio-protocol.org]
- 7. Anti-Cancer Activity of a Novel Small Molecule Compound That Simultaneously Activates p53 and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel cancer signalling mechanism and design of new anticancer compound - ecancer [ecancer.org]
- 9. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules targeting endocytic uptake and recycling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecules targeting endocytic uptake and recycling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
using Isooxoflaccidin in high-throughput screening
Application Note: Isooxoflaccidin
High-Throughput Screening of this compound, a Novel MEK1/2 Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] The Raf/MEK/ERK signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival.[2] Mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) are dual-specificity protein kinases that serve as a central node in this pathway, making them a prime target for therapeutic intervention.[2][3] this compound is a novel, potent, and selective small molecule inhibitor of MEK1/2 kinase activity. This document provides detailed protocols and application data for the use of this compound in biochemical and cell-based high-throughput screening (HTS) assays designed to identify and characterize MEK1/2 inhibitors.
Mechanism of Action: The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK cascade is a highly conserved signaling module. Upon activation by upstream signals (e.g., growth factors activating Ras), Raf kinases phosphorylate and activate MEK1/2. Activated MEK1/2, in turn, are the only known kinases to phosphorylate and activate the downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] Phosphorylated ERK1/2 then translocates to the nucleus to regulate gene expression, leading to various cellular responses. This compound exerts its inhibitory effect by binding to MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.
References
Isofraxidin: A Molecular Probe for Elucidating Cellular Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Isofraxidin, a naturally occurring coumarin derivative, has emerged as a valuable molecular probe for investigating a variety of cellular signaling pathways implicated in inflammation, cancer, and bone metabolism. Its ability to selectively modulate key protein targets makes it an effective tool for dissecting complex biological processes. These application notes provide a comprehensive overview of Isofraxidin's utility as a molecular probe, including detailed protocols for its application in cell-based assays and quantitative data on its biological activity.
Key Cellular Targets and Pathways
Isofraxidin has been demonstrated to interact with and modulate several critical signaling cascades. Its primary mechanisms of action involve the inhibition of pro-inflammatory and pro-cancerogenic pathways.
1. NF-κB Signaling Pathway: Isofraxidin effectively inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.[1][2] It has been shown to prevent the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus.[1]
2. Akt Signaling Pathway: The Akt (Protein Kinase B) signaling pathway, crucial for cell survival and proliferation, is another target of Isofraxidin. Studies have shown that Isofraxidin can block the phosphorylation of Akt, leading to the inhibition of downstream signaling and promoting apoptosis in cancer cells.[1][3]
3. MAPK Signaling Pathway: Isofraxidin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38.[2][4] By inhibiting the phosphorylation of these kinases, Isofraxidin can suppress cellular processes such as invasion and the expression of inflammatory mediators.[4]
4. Inhibition of Matrix Metalloproteinases (MMPs): Isofraxidin can downregulate the expression of various MMPs, such as MMP-7, MMP-9, and MMP-13.[1][2][4] MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, and their inhibition is a key strategy in preventing cancer cell invasion and cartilage degradation in osteoarthritis.
5. Reduction of Pro-inflammatory Cytokines: A significant effect of Isofraxidin is the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] This activity is largely a consequence of its inhibitory effects on the NF-κB and MAPK pathways.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the biological activity of Isofraxidin, providing a reference for experimental design.
Table 1: Inhibitory Concentrations of Isofraxidin in Cell-Based Assays
| Cell Line | Assay | Target/Process | Effective Concentration | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | Osteoclastogenesis Assay | RANKL-induced osteoclast formation | 6.25, 12.5 µM | [1] |
| Human Colorectal Cancer Cells (HT-29, SW-480) | Cell Proliferation Assay | Cell Viability | Dose-dependent inhibition | [3] |
| Human Hepatoma Cells (HuH-7, HepG2) | Invasion Assay | Cell Invasion | 30, 100 µM | [2] |
| Human Nucleus Pulposus Cells | Cytokine Production | IL-1β-induced TNF-α and IL-6 | 10, 20, 40 µM | [2] |
Table 2: In Vivo Efficacy of Isofraxidin
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | LPS-induced inflammation | 15 mg/kg (i.p.) | Decreased serum IL-6 and TNF-α | [2] |
| Mice | Acetic acid-induced writhing | 3 mg/kg | Analgesic effect | [2] |
| Mice | Carrageenan-induced paw edema | 15 mg/kg | Anti-inflammatory effect | [2] |
| Male Animal Model | Cerebral Ischemia Reperfusion | 7.5, 15, 30 mg/kg | Reduced TNF-α, IL-1β, IL-2, IL-6, IL-9 | [5] |
Table 3: IC50 and Ki Values of Isofraxidin for Various Enzymes
| Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Carbonic Anhydrase I (hCA I) | 67.61 | 12.58 ± 0.50 | [6] |
| Carbonic Anhydrase II (hCA II) | 52.42 | 4.41 ± 0.35 | [6] |
| Acetylcholinesterase (AChE) | 18.50 | - | [6] |
| Butyrylcholinesterase (BChE) | 10.75 | - | [6] |
| α-glycosidase | 55.16 | 56.81 ± 2.30 | [6] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of Isofraxidin on cellular pathways.
Protocol 1: Analysis of NF-κB Activation by Western Blot
This protocol details the detection of the p65 subunit of NF-κB in cytoplasmic and nuclear fractions to assess its translocation upon cell treatment with Isofraxidin.
Materials:
-
Cell culture reagents
-
Isofraxidin (appropriate stock solution)
-
Lipopolysaccharide (LPS) or other suitable stimulus
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with desired concentrations of Isofraxidin for 1-2 hours. Stimulate the cells with a suitable NF-κB activator (e.g., LPS at 1 µg/mL) for 30-60 minutes.
-
Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-40 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p65 (diluted in blocking buffer) overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 and GAPDH as loading and fractionation controls. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 4f. i. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the nuclear p65 signal to the Lamin B1 signal and the cytoplasmic p65 signal to the GAPDH signal. Compare the nuclear-to-cytoplasmic ratio of p65 in treated versus untreated cells.
Protocol 2: Quantification of TNF-α Secretion by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of TNF-α secreted by cells following treatment with Isofraxidin.
Materials:
-
Cell culture reagents
-
Isofraxidin
-
LPS or other inflammatory stimulus
-
Human/Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Plate reader
Procedure:
-
Cell Culture and Supernatant Collection: Seed cells in a 96-well plate. Pre-treat with Isofraxidin for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 6-24 hours.
-
Sample Collection: Carefully collect the cell culture supernatant. Centrifuge to remove any cell debris.
-
ELISA Procedure (follow kit manufacturer's instructions): a. Coat the 96-well ELISA plate with the capture antibody overnight. b. Wash the plate with wash buffer. c. Block the plate to prevent non-specific binding. d. Add standards and collected cell culture supernatants to the wells and incubate. e. Wash the plate. f. Add the biotinylated detection antibody and incubate. g. Wash the plate. h. Add streptavidin-HRP conjugate and incubate. i. Wash the plate. j. Add TMB substrate and incubate in the dark until a color develops. k. Stop the reaction with the stop solution.
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a plate reader. Generate a standard curve using the known concentrations of the TNF-α standards. Calculate the concentration of TNF-α in the samples based on the standard curve.
Protocol 3: MMP Activity Assessment using a Fluorogenic Substrate Assay
This protocol outlines a method to determine the inhibitory effect of Isofraxidin on the activity of a specific Matrix Metalloproteinase (e.g., MMP-9 or MMP-13) using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP fluorogenic substrate
-
Assay buffer
-
Isofraxidin
-
A known MMP inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the MMP enzyme, fluorogenic substrate, and Isofraxidin at various concentrations in the assay buffer.
-
Assay Setup: a. To the wells of the 96-well plate, add the assay buffer. b. Add the Isofraxidin solutions at different final concentrations to the test wells. Add the known inhibitor to the positive control wells and buffer to the negative control (enzyme activity) wells. c. Add the MMP enzyme to all wells except the blank (substrate only) wells. d. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Subtract the background fluorescence (from the blank wells) from all readings. b. Determine the reaction velocity (rate of fluorescence increase) for each concentration of Isofraxidin. c. Calculate the percentage of MMP inhibition for each Isofraxidin concentration relative to the uninhibited control. d. Plot the percentage of inhibition against the Isofraxidin concentration to determine the IC50 value.
Visualizations of Cellular Pathways and Workflows
Diagram 1: Isofraxidin's Inhibition of the Canonical NF-κB Signaling Pathway
Caption: Isofraxidin inhibits NF-κB activation.
Diagram 2: Experimental Workflow for Assessing Isofraxidin's Effect on TNF-α Secretion
Caption: Workflow for TNF-α secretion analysis.
Diagram 3: Logical Relationship of Isofraxidin's Multi-Target Effects
References
Application Notes and Protocols for Preclinical Animal Studies of Isooxoflaccidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooxoflaccidin is a natural product with potential therapeutic applications.[1] Due to the limited publicly available data on its specific biological targets and mechanism of action, the following application notes and protocols provide a comprehensive framework for the initial preclinical evaluation of this compound in animal models. The experimental designs are based on established methodologies for assessing novel compounds with potential anti-inflammatory and anti-cancer properties. These protocols are intended to serve as a foundational guide, which should be adapted based on emerging in vitro data and the specific research questions being addressed.
The proposed experimental workflow follows a logical progression, beginning with essential safety and pharmacokinetic profiling before moving into efficacy studies in relevant disease models.
Section 1: General Experimental Workflow
A tiered approach is recommended for the preclinical evaluation of a novel compound like this compound. This ensures that fundamental questions about the compound's behavior in a biological system are answered before committing to more complex and resource-intensive efficacy studies. The workflow begins with determining the compound's pharmacokinetic profile and safety window, which are critical for designing meaningful efficacy experiments.
Caption: General workflow for preclinical animal studies of this compound.
Section 2: Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to determine its exposure levels in plasma over time. This information is crucial for selecting appropriate doses and dosing intervals for subsequent toxicology and efficacy studies.
Experimental Protocol: Rapid Pharmacokinetic Screening in Rodents
This protocol is adapted from rapid assessment methodologies for novel compounds.[2][3]
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.
-
Housing: Animals are housed in controlled conditions (22±3°C, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 5 days before the experiment.
-
Formulation: Prepare a formulation of this compound suitable for the intended route of administration (e.g., dissolved in a vehicle like 0.5% carboxymethylcellulose for oral gavage or saline with a co-solvent for intravenous injection).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to assess clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from each animal at predetermined time points. A common schedule is:
-
IV route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is collected via a suitable method (e.g., submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Centrifuge blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Abbreviation | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Maximum Concentration | Cmax | - | Value (µg/mL) |
| Time to Maximum Concentration | Tmax | - | Value (h) |
| Area Under the Curve (0-t) | AUC(0-t) | Value (hµg/mL) | Value (hµg/mL) |
| Area Under the Curve (0-inf) | AUC(0-inf) | Value (hµg/mL) | Value (hµg/mL) |
| Elimination Half-life | t1/2 | Value (h) | Value (h) |
| Clearance | CL | Value (L/h/kg) | - |
| Volume of Distribution | Vd | Value (L/kg) | - |
| Oral Bioavailability | %F | - | Value (%) |
Section 3: Toxicology Studies
Objective: To determine the safety profile of this compound, identify potential target organs for toxicity, and establish the Maximum Tolerated Dose (MTD). These studies are conducted in compliance with OECD guidelines.[5][6]
Experimental Protocol: Acute and 28-Day Sub-chronic Oral Toxicity Study
-
Animal Model: Sprague-Dawley rats (5-10 animals per sex per group), 6-8 weeks old.
-
Acute Toxicity (Dose Range Finding):
-
Administer single oral doses of this compound at escalating levels (e.g., 50, 300, 2000 mg/kg) to different groups.
-
Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[7]
-
This study helps determine the dose levels for the sub-chronic study.
-
-
Sub-chronic (28-Day) Repeated Dose Toxicity:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
-
Administration: Administer the vehicle or this compound daily via oral gavage for 28 consecutive days.
-
-
Observations and Measurements:
-
Clinical Signs: Observe animals daily for any signs of toxicity, abnormal behavior, or changes in appearance.
-
Body Weight: Record individual body weights weekly.
-
Food Consumption: Measure food consumption weekly.
-
Ophthalmology: Conduct ophthalmic examinations before and at the end of the study.
-
Clinical Pathology: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Preserve organs and tissues in formalin for histopathological examination.
-
Data Presentation: Summary of Toxicology Findings
Table 2.1: Body Weight and Organ Weight Data (28-Day Study)
| Group | Sex | Final Body Weight (g) | Liver Weight (% of Body Weight) | Kidney Weight (% of Body Weight) | Spleen Weight (% of Body Weight) |
|---|---|---|---|---|---|
| Vehicle Control | M | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| F | Value ± SD | Value ± SD | Value ± SD | Value ± SD | |
| Low Dose | M | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| F | Value ± SD | Value ± SD | Value ± SD | Value ± SD | |
| Mid Dose | M | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| F | Value ± SD | Value ± SD | Value ± SD | Value ± SD | |
| High Dose | M | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| | F | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 2.2: Hematology and Clinical Chemistry (Selected Parameters)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Hematology | ||||
| White Blood Cells (10^9/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Red Blood Cells (10^12/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Hemoglobin (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Aspartate Aminotransferase (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Blood Urea Nitrogen (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Creatinine (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Section 4: Anti-Inflammatory Efficacy Studies
Objective: To evaluate the potential anti-inflammatory activity of this compound in a well-established model of acute inflammation.
Hypothetical Signaling Pathway in Inflammation
Inflammatory stimuli can trigger signaling cascades that lead to the production of pro-inflammatory mediators like prostaglandins and cytokines. A potential mechanism for an anti-inflammatory compound is the inhibition of key enzymes like Cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine signaling.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for screening acute anti-inflammatory activity.[8][9][10]
-
Animal Model: Wistar or Sprague-Dawley rats (n=6-8 per group), weighing 150-200g.
-
Groups:
-
Group 1: Vehicle Control (administered vehicle orally).
-
Group 2: Negative Control (administered vehicle orally, no carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, orally).
-
Group 4-6: this compound (e.g., 10, 30, 100 mg/kg, orally).
-
-
Procedure:
-
Administer the respective treatments (vehicle, Indomethacin, or this compound) by oral gavage.
-
One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of all animals except the negative control group.
-
Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.
-
-
Endpoint Analysis:
-
Calculate the paw edema (mL) at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Data Presentation: Paw Edema Inhibition
| Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL, Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Value ± SEM | - |
| Indomethacin | 10 | Value ± SEM | Value |
| This compound | 10 | Value ± SEM | Value |
| This compound | 30 | Value ± SEM | Value |
| This compound | 100 | Value ± SEM | Value |
Section 5: Anti-Cancer Efficacy Studies
Objective: To evaluate the potential anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Hypothetical Signaling Pathway in Cancer
Cancer cell proliferation and survival are often driven by aberrant signaling pathways, such as the PI3K/Akt pathway, which promotes cell growth and inhibits apoptosis. A potential anti-cancer compound might target key nodes in these pathways.
Caption: Hypothetical anti-cancer signaling pathway for this compound.
Experimental Protocol: Human Tumor Xenograft Model
This is a standard, widely used model for the in vivo screening of anti-cancer agents.[11][12][13][14]
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.[15]
-
Cell Line: A suitable human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer), cultured under standard conditions.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium (e.g., PBS or DMEM) with or without Matrigel.
-
Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (Length × Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control.
-
Group 2: Positive Control (a standard-of-care chemotherapeutic agent relevant to the cell line).
-
Group 3-5: this compound at low, medium, and high doses.
-
-
Administration and Monitoring:
-
Administer treatments according to a predetermined schedule (e.g., daily, 5 days/week) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for 2-4 weeks.
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
-
Study Endpoint:
-
Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant toxicity (e.g., >20% body weight loss) is observed.
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation: Tumor Growth Inhibition
| Group | Dose | Mean Final Tumor Volume (mm³, Mean ± SEM) | Mean Final Tumor Weight (g, Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Value ± SEM | Value ± SEM | - |
| Positive Control | Value mg/kg | Value ± SEM | Value ± SEM | Value |
| This compound | Low Dose | Value ± SEM | Value ± SEM | Value |
| This compound | Mid Dose | Value ± SEM | Value ± SEM | Value |
| This compound | High Dose | Value ± SEM | Value ± SEM | Value |
References
- 1. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pubcompare.ai [pubcompare.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 14. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Delivery of Isooxoflaccidin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Isooxoflaccidin is a natural product with limited publicly available data regarding its physicochemical properties, mechanism of action, and in-vivo behavior. The following application notes, protocols, and data are presented as a scientifically-grounded, illustrative framework for the formulation development of a poorly soluble compound like this compound. The quantitative data herein is hypothetical and intended to serve as a guide for experimental design and data presentation.
Introduction
This compound is a polyphenol natural product isolated from microorganisms.[1] Like many natural products, its therapeutic potential is often hindered by poor aqueous solubility, which can lead to low bioavailability and high inter-individual variability upon in-vivo administration.[2] Overcoming this challenge is critical for preclinical and clinical success. This document provides an overview of common formulation strategies and detailed protocols to enhance the systemic exposure of this compound.
The primary strategies discussed are:
-
Nanosuspension: Reduction of particle size to the nanometer range increases the surface area-to-volume ratio, thereby enhancing dissolution velocity.[3][4]
-
Amorphous Solid Dispersion (ASD): Dispersing the crystalline drug in a polymeric carrier at the molecular level to create an amorphous system, which has higher apparent solubility and faster dissolution.[5][6][7]
-
Self-Microemulsifying Drug Delivery System (SMEDDS): A lipid-based formulation that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids, facilitating drug solubilization and absorption.[8][9][10][11]
These approaches are designed to improve the dissolution and/or absorption of Biopharmaceutics Classification System (BCS) Class II or IV compounds.
Hypothetical Data Presentation
The following tables summarize hypothetical data from formulation development studies for this compound.
Table 1: Solubility of this compound in Various Media and Excipients
| Solvent/Vehicle | Solubility (µg/mL) |
| Water (pH 7.4) | 0.8 |
| Phosphate Buffered Saline (PBS, pH 7.4) | 1.1 |
| Methanol | 15,200 |
| Ethanol | 8,500 |
| Capryol™ 90 (Oil) | 150 |
| Kolliphor® RH 40 (Surfactant) | 350 |
| Transcutol® HP (Co-solvent) | 9,800 |
Table 2: Characterization of this compound Formulations
| Formulation Type | Drug:Carrier Ratio | Drug Loading (%) | Particle Size (nm) / Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unprocessed Drug | N/A | 100 | > 5000 | N/A | -15.2 |
| Nanosuspension | 1:0.1 (Drug:HPMC) | 90.9 | 185 ± 15 | 0.18 | -22.5 |
| Solid Dispersion (ASD) | 1:4 (Drug:PVP VA64) | 20.0 | N/A | N/A | N/A |
| SMEDDS | 1:9 (Drug:Excipients) | 10.0 | 35 ± 5 | 0.12 | -5.8 |
Table 3: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | T½ (hr) | Relative Bioavailability (%) |
| Aqueous Suspension | 45 ± 12 | 2.0 | 180 ± 55 | 4.5 | 100 (Reference) |
| Nanosuspension | 210 ± 45 | 1.5 | 990 ± 180 | 5.1 | 550 |
| Solid Dispersion (ASD) | 350 ± 60 | 1.0 | 1850 ± 310 | 6.2 | 1028 |
| SMEDDS | 550 ± 95 | 0.75 | 2475 ± 420 | 6.8 | 1375 |
Signaling Pathways and Experimental Workflow
Hypothetical Signaling Pathway: NF-κB Inhibition
Many natural polyphenols exert anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[12][13][14][15] this compound is hypothesized to inhibit this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Formulation Development
The logical progression from initial characterization to in-vivo testing is crucial for successful formulation development.
Caption: Workflow for development and evaluation of this compound formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet-Media Milling
Objective: To produce a stable nanosuspension of this compound with a particle size < 200 nm.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC, 3 cP)
-
Polysorbate 80 (Tween® 80)
-
Yttria-stabilized zirconium oxide beads (0.5 mm)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Method:
-
Prepare a dispersing medium by dissolving 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in purified water.
-
Disperse 100 mg of this compound into 10 mL of the dispersing medium to create a 10 mg/mL pre-suspension.
-
Add the pre-suspension to a 50 mL milling jar containing 20 g of zirconium oxide beads.
-
Mill the suspension at 600 RPM for 4-6 hours. Monitor particle size intermittently (e.g., every hour) using Dynamic Light Scattering (DLS).
-
Continue milling until the desired particle size (z-average < 200 nm) and PDI (< 0.2) are achieved.[16]
-
Separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.
-
Store the final nanosuspension at 2-8°C.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a 1:4 (w/w) drug-to-polymer amorphous solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64, Kollidon® VA 64)
-
Methanol
-
Rotary evaporator
Method:
-
Accurately weigh 200 mg of this compound and 800 mg of PVP VA64.
-
Dissolve both components in 20 mL of methanol in a 100 mL round-bottom flask.[17] Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Once a solid film is formed, continue drying under high vacuum for 12-24 hours to remove residual solvent.
-
Scrape the solid material from the flask and pulverize it gently using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve.
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Store the ASD powder in a desiccator at room temperature.
Protocol 3: Preparation of this compound SMEDDS
Objective: To prepare a stable SMEDDS formulation with high drug loading.
Materials:
-
This compound
-
Capryol™ 90 (oil)
-
Kolliphor® RH 40 (surfactant)
-
Transcutol® HP (co-solvent)
-
Vortex mixer
-
Heated magnetic stirrer
Method:
-
Screen the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients (refer to Table 1).
-
Based on solubility and pseudo-ternary phase diagrams (not shown), determine the optimal ratio. For this example, a ratio of 20% oil, 55% surfactant, and 25% co-solvent is used for the vehicle.
-
Weigh 2.0 g of Capryol™ 90, 5.5 g of Kolliphor® RH 40, and 2.5 g of Transcutol® HP into a glass vial.
-
Mix the excipients thoroughly using a vortex mixer until a clear, homogenous solution is formed.
-
Add 1.0 g of this compound to the 9.0 g of the excipient mixture to achieve a 10% (w/w) drug load.
-
Heat the mixture to 40°C on a magnetic stirrer and mix until the drug is completely dissolved.[8]
-
To test emulsification performance, add 1 mL of the SMEDDS formulation to 250 mL of water with gentle stirring. The formulation should rapidly form a clear or slightly bluish microemulsion.
-
Characterize the resulting microemulsion for droplet size and PDI.
Protocol 4: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
LC-MS/MS system for bioanalysis
Method:
-
Fast rats overnight (12 hours) with free access to water prior to dosing.[18]
-
Divide rats into groups (n=4-6 per group), with each group receiving a different formulation (e.g., aqueous suspension, nanosuspension, ASD, SMEDDS).
-
Prepare dosing suspensions for each formulation at a concentration to deliver a 10 mg/kg dose in a volume of 5 mL/kg. The ASD powder should be suspended in a suitable vehicle like 0.5% HPMC just before dosing.
-
Administer the formulations via oral gavage.
-
Collect blood samples (~200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[19][20]
-
Immediately transfer blood to anticoagulant tubes, mix gently, and centrifuge at 4000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Extract this compound from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
Conclusion
The in-vivo delivery of poorly soluble natural products like this compound presents a significant challenge in drug development. This application note provides a framework of enabling formulation strategies, including nanosuspensions, amorphous solid dispersions, and SMEDDS. The hypothetical data clearly demonstrates that these advanced formulation techniques can dramatically enhance oral bioavailability compared to a simple aqueous suspension. The detailed protocols offer practical guidance for researchers to formulate and evaluate such compounds, paving the way for a more thorough investigation of their therapeutic potential. Successful formulation requires a systematic approach, from initial excipient screening and physicochemical characterization to rigorous in-vitro and in-vivo testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. sinobiological.com [sinobiological.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. turkjps.org [turkjps.org]
- 18. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for Preclinical Testing of Isooxoflaccidin in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the preclinical evaluation of Isooxoflaccidin, a novel investigational compound. The methodologies outlined here are designed to assess the compound's in vitro activity, in vivo efficacy, pharmacokinetic profile, and safety in relevant disease models. These protocols are intended to serve as a foundational guide for researchers in academic and industrial drug discovery settings. Cell-based assays are crucial for determining the biological effects of new drug candidates in a physiological context.[1][2][3][4]
The following sections detail the experimental procedures for characterizing the pharmacological properties of this compound, a hypothetical kinase inhibitor targeting "Disease-Related Kinase 1" (DRK1).
I. In Vitro Protocols: Cellular Activity and Target Engagement
The initial phase of testing involves characterizing the activity of this compound in cellular models to determine its potency, selectivity, and mechanism of action.[5]
Protocol: Cell Viability and Cytotoxicity Assay
This protocol aims to determine the concentration-dependent effect of this compound on the viability of cancer cell lines expressing the DRK1 target.
Materials:
-
Disease-relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.01 nM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Add 100 µL of the diluted compound to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol: Target Engagement Assay (Western Blot)
This protocol is designed to confirm that this compound inhibits the phosphorylation of a known downstream substrate of DRK1, thus demonstrating target engagement within the cell.
Materials:
-
Disease-relevant human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DRK1-substrate, anti-total-DRK1-substrate, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and treat with varying concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x IC50) for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation: In Vitro Activity of this compound
| Cell Line | Target (DRK1) Expression | IC50 (nM) | p-DRK1 Substrate Inhibition (at 1x IC50) |
| A549 | High | 50 | 95% |
| MCF-7 | High | 85 | 92% |
| HCT116 | Low | >10,000 | Not significant |
| Normal Fibroblasts | Very Low | >50,000 | Not applicable |
II. In Vivo Efficacy Protocols
The in vivo efficacy of this compound is evaluated in animal models to determine its anti-tumor activity.[6][7][8][9]
Protocol: Xenograft Tumor Model
This protocol describes the evaluation of this compound in a subcutaneous xenograft model using human cancer cells implanted in immunodeficient mice.[10]
Materials:
-
6-8 week old female athymic nude mice
-
A549 human lung carcinoma cells
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Standard chemotherapy agent (positive control, e.g., cisplatin)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: this compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Positive control (e.g., Cisplatin, 5 mg/kg, intraperitoneal injection, once weekly)
-
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times a week.
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Data Presentation: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| This compound | 25 mg/kg, daily | 750 ± 150 | 50 | -2 |
| This compound | 50 mg/kg, daily | 450 ± 100 | 70 | -5 |
| Cisplatin | 5 mg/kg, weekly | 600 ± 120 | 60 | -15 |
III. Pharmacokinetic (PK) Analysis Protocol
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[11][12][13][14][15]
Protocol: Single-Dose Pharmacokinetics in Mice
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to two groups of mice (n=3 per time point):
-
IV group: 2 mg/kg via tail vein injection
-
PO group: 20 mg/kg via oral gavage
-
-
Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to separate plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.08 | 1 |
| AUC (0-inf) (ng*h/mL) | 1500 | 4000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 26.7 |
IV. Toxicology (Toxicity) Assessment Protocol
Toxicology studies are essential to evaluate the safety profile of this compound before it can be considered for human trials.[16][17][18][19][20]
Protocol: 14-Day Repeat-Dose Toxicity Study in Rats
Materials:
-
Sprague-Dawley rats (8 weeks old, equal numbers of males and females)
-
This compound formulated for daily oral administration
-
Vehicle control
-
Clinical pathology and histopathology equipment
Procedure:
-
Randomize rats into four groups (n=10 per sex per group):
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 20 mg/kg/day)
-
Group 3: Mid dose (e.g., 60 mg/kg/day)
-
Group 4: High dose (e.g., 180 mg/kg/day)
-
-
Administer the compound or vehicle daily for 14 days.
-
Monitor clinical signs, body weight, and food consumption daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
Data Analysis: Compare all parameters between treated and control groups to identify any dose-related adverse effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Data Presentation: Summary of Toxicology Findings for this compound
| Parameter | Low Dose (20 mg/kg) | Mid Dose (60 mg/kg) | High Dose (180 mg/kg) |
| Clinical Signs | No significant findings | No significant findings | Mild lethargy in some animals |
| Body Weight | No significant change | No significant change | ~5% decrease in males |
| Hematology | No significant findings | No significant findings | Mild, reversible anemia |
| Clinical Chemistry | No significant findings | Mild elevation in ALT | Moderate elevation in ALT and AST |
| Histopathology | No significant findings | Minimal hepatocellular hypertrophy | Mild to moderate hepatocellular hypertrophy |
| NOAEL | 20 mg/kg/day | - | - |
V. Visualizations
Signaling Pathway Diagram
Caption: Hypothetical DRK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Overall preclinical testing workflow for this compound.
In Vivo Efficacy Study Workflow
Caption: Detailed workflow for the in vivo xenograft efficacy study.
References
- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell-Based Assays [sigmaaldrich.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies | Anticancer Research [ar.iiarjournals.org]
- 8. probiocdmo.com [probiocdmo.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. jordilabs.com [jordilabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isooxoflaccidin (Isofraxidin) Synthesis
Welcome to the technical support center for the synthesis of Isooxoflaccidin, chemically known as Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of "this compound"?
"this compound" is likely a variant or misspelling of Isofraxidin , a naturally occurring hydroxycoumarin with the chemical name 7-hydroxy-6,8-dimethoxycoumarin and the molecular formula C₁₁H₁₀O₅.[1][2][3] It is important to confirm the chemical structure to ensure the correct synthesis pathway is followed.
Q2: What are the common synthetic routes to obtain Isofraxidin?
Several established methods for coumarin synthesis can be adapted for Isofraxidin. These include:
-
Pechmann Condensation: This method involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
-
Knoevenagel Condensation: This reaction condenses a salicylaldehyde derivative with a compound containing an active methylene group.[4] A modified Knoevenagel reaction has been reported to produce Isofraxidin with a high yield.[2]
-
Perkin Reaction: This involves the reaction of a salicylaldehyde derivative with an acid anhydride and its corresponding salt.[5]
-
Wittig Reaction: This route can also be employed for the synthesis of coumarins like Isofraxidin.[2][6]
Q3: What are the critical parameters to control for maximizing the yield of Isofraxidin?
The yield of Isofraxidin synthesis is highly dependent on the chosen synthetic route and reaction conditions. Key parameters to optimize include:
-
Choice of Catalyst: The type and concentration of the catalyst can significantly impact reaction rate and yield.
-
Reaction Temperature: Temperature control is crucial for preventing side reactions and decomposition of intermediates.
-
Solvent Selection: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products and reduce the overall yield.
Troubleshooting Guide
Issue 1: Low Synthetic Yield
Problem: The final yield of Isofraxidin is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst. | Drive the reaction to completion, thereby increasing the product yield. |
| Side Reactions | Analyze the crude product mixture to identify major side products. Adjusting the reaction temperature or using a more selective catalyst can minimize the formation of unwanted byproducts. For instance, in the Pechmann condensation, controlling the temperature can prevent the formation of chromone derivatives. | Reduce the formation of impurities and increase the proportion of the desired product. |
| Suboptimal Reagent Stoichiometry | Vary the molar ratios of the reactants to find the optimal balance. An excess of one reactant may be necessary to drive the reaction to completion. | Improve the conversion of the limiting reagent to the final product. |
| Poor Catalyst Activity | Ensure the catalyst is fresh and has not been deactivated. In some cases, using a different type of catalyst (e.g., a solid acid catalyst for easier separation) can improve yields. | Enhance the reaction rate and overall conversion. |
Issue 2: Difficulty in Product Purification
Problem: The crude product is difficult to purify, and the final Isofraxidin sample is of low purity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Closely Related Impurities | Employ a different purification technique. If column chromatography is not providing adequate separation, consider preparative HPLC or recrystallization from a different solvent system. | Achieve better separation of Isofraxidin from structurally similar impurities. |
| Residual Starting Materials | Optimize the work-up procedure to remove unreacted starting materials. For example, an acidic or basic wash can help in removing unreacted phenolic or acidic starting materials, respectively. | Obtain a cleaner crude product that is easier to purify. |
| Product Decomposition during Purification | If the product is sensitive to heat or acid/base, use milder purification conditions. For example, use a neutral alumina column instead of silica gel if the product is acid-sensitive. | Minimize product loss during the purification process. |
Experimental Protocols
Protocol 1: Synthesis of Isofraxidin via Modified Knoevenagel Condensation
This protocol is based on a high-yield synthesis method.[2]
Materials:
-
4-Hydroxy-3,5-dimethoxybenzaldehyde
-
Meldrum's acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde (1 equivalent) and Meldrum's acid (1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation
Table 1: Comparison of Different Synthetic Methods for Isofraxidin and Related Coumarins
| Synthetic Method | Starting Materials | Catalyst/Reagent | Reported Yield (%) | Reference |
| Transformation of Syringaldehyde | Syringaldehyde | Concentrated H₂SO₄ | ~50 | [7] |
| Modified Knoevenagel Reaction | Benzaldehyde derivative | - | 94 | [2] |
| Wittig Reaction | 4-Hydroxy-3,5-dimethoxybenzaldehyde | - | 57.6 | [2] |
| Pechmann Condensation | Phenol, β-ketoester | Acid catalyst | Varies | [6] |
| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Sodium acetate | Varies | [5] |
Visualizations
Diagram 1: General Workflow for Isofraxidin Synthesis and Purification
Caption: A generalized workflow for the chemical synthesis of Isofraxidin.
Diagram 2: Logical Troubleshooting Flow for Low Yield in Isofraxidin Synthesis
Caption: A logical flow diagram for troubleshooting low yield issues.
References
- 1. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isofraxidin | C11H10O5 | CID 5318565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin - Wikipedia [en.wikipedia.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. tandfonline.com [tandfonline.com]
troubleshooting Isooxoflaccidin instability in solution
Welcome to the technical support center for Isooxoflaccidin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). For final experimental concentrations in aqueous media, ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.5%).
Q2: What are the optimal storage conditions for this compound?
A2: this compound is sensitive to light and temperature. Both the solid compound and solutions should be stored under specific conditions to minimize degradation.[1]
-
Solid Form: Store at -20°C, protected from light. Stable for up to 3 years.[1]
-
In Solvent (DMSO): Prepare stock solutions and aliquot to minimize freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution is a common indicator of degradation. This can be caused by several factors, including oxidation, pH shifts, or exposure to light. It is recommended to discard the solution and prepare a fresh one from solid stock.
Q4: Can I prepare aqueous solutions of this compound in advance?
A4: Due to its instability in aqueous media, it is strongly recommended to prepare working dilutions of this compound immediately before use. Do not store this compound in aqueous buffers for extended periods.
Troubleshooting Guides
Issue 1: Precipitate Formation in Solution
Symptoms:
-
Visible particles or cloudiness in the solution after dilution in an aqueous buffer.
-
Inconsistent results in downstream assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Solubility | The aqueous solubility of a drug is a critical factor for its absorption and efficacy.[2] Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. You may need to perform a solubility test to determine the maximum concentration in your specific buffer system. |
| Solvent Polarity Mismatch | The polarity of the solvent and the drug are key to proper dissolution.[2] When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Incorrect pH | The pH of the solution can significantly impact the solubility of a compound.[2] Check the pH of your final solution. This compound may be more soluble in a specific pH range. Adjust the buffer pH if necessary, ensuring it is compatible with your experimental system. |
Issue 2: Rapid Degradation of this compound in Working Solution
Symptoms:
-
Loss of biological activity over a short period.
-
Inconsistent experimental results between freshly prepared solutions and those used after a few hours.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | This compound may be susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis can be influenced by pH and temperature.[3] Prepare working solutions immediately before your experiment and avoid prolonged storage in aqueous buffers. |
| Oxidation | Oxidation is a major cause of chemical degradation and can be catalyzed by factors like light, temperature, and the presence of metal ions.[4] Protect your solutions from light by using amber vials or covering them with aluminum foil. If possible, degas your aqueous buffers to remove dissolved oxygen. |
| Photodegradation | Exposure to light, especially UV light, can cause rapid degradation of photosensitive compounds.[5] Always handle this compound and its solutions in a light-protected environment. Store solutions in light-blocking containers. |
| Temperature Sensitivity | Higher temperatures can accelerate the degradation of thermolabile compounds.[4] Keep solutions on ice during your experiment whenever possible. |
Quantitative Stability Data (Hypothetical Example)
The following table summarizes the hypothetical stability of a 10 µM this compound solution in a phosphate-buffered saline (PBS, pH 7.4) under various conditions. The percentage of intact this compound was determined by HPLC analysis.
| Condition | Time (hours) | % Intact this compound |
| Room Temperature (25°C), Ambient Light | 1 | 85% |
| 4 | 50% | |
| 8 | 20% | |
| Room Temperature (25°C), Protected from Light | 1 | 95% |
| 4 | 75% | |
| 8 | 60% | |
| On Ice (4°C), Protected from Light | 1 | 99% |
| 4 | 92% | |
| 8 | 88% |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM DMSO stock solution and a 10 µM working solution in cell culture medium for a cell-based assay.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Methodology:
-
Stock Solution Preparation (10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Working Solution Preparation (10 µM): a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. In a sterile tube, add the required volume of pre-warmed cell culture medium. c. To create the 10 µM working solution, perform a 1:1000 dilution of the stock solution into the cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of the medium. d. Immediately after adding the stock solution, vortex the working solution gently to ensure homogeneity. e. Use the working solution in your experiment without delay.
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Hypothetical Signaling Pathway for this compound
Based on the known mechanisms of similar isoflavone compounds, this compound is hypothesized to inhibit the PI3K/Akt signaling pathway, which is often implicated in cancer cell proliferation and survival.[6]
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
Technical Support Center: Optimizing Isooxoflaccidin Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Isooxoflaccidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is a natural product classified as a polyphenol.[1] Its initial documented sources include microorganisms and the plant Agrostophyllum callosum.[1] Due to the limited specific literature on this compound extraction, methodologies are often adapted from protocols for structurally similar flavonoids and isoflavonoids.
Q2: Which solvent system is most effective for extracting this compound?
The choice of solvent is critical and depends on the polarity of this compound. For similar compounds like isofraxidin, 70% ethanol has been shown to be more effective than water or other ethanol concentrations.[2] Generally, for extracting polyphenols and flavonoids, solvents such as methanol, ethanol, acetone, and their aqueous mixtures are commonly used.[3] The optimal solvent system should be determined empirically for each specific plant or microbial source.
Q3: What are the common extraction methods for compounds like this compound?
Both conventional and modern extraction techniques can be employed. Conventional methods include maceration, percolation, and Soxhlet extraction.[4][5] While widely used, these methods can be time-consuming and require large volumes of solvents.[4][5] Modern techniques are often more efficient and include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration.[6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating extraction.[7][8]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[3]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent.[6]
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of flavonoids and isoflavonoids.[9][10] When coupled with detectors like a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC allows for accurate identification and quantification.[9]
Troubleshooting Guide
Issue 1: Low Extraction Yield
Q: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low extraction yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:
-
Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing this compound from your specific matrix.
-
Solution: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures in different ratios). For the related compound isofraxidin, a 70% ethanol solution was found to be highly effective.[2]
-
-
Inefficient Extraction Method: Your current method may not be effectively disrupting the source material's cell walls to release the compound.
-
Suboptimal Extraction Parameters: Factors such as temperature, time, and the solid-to-liquid ratio significantly impact yield.[7]
-
Solution: Systematically optimize these parameters. For instance, in the extraction of a similar compound, isofraxidin, using a deep eutectic solvent, the extraction was carried out at 80°C for 2 hours.[2]
-
Issue 2: Degradation of this compound During Extraction
Q: I suspect that my target compound is degrading during the extraction process. How can I prevent this?
A: Flavonoids can be susceptible to degradation under harsh extraction conditions.[4][11]
-
Thermal Degradation: High temperatures used in methods like Soxhlet or even MAE can lead to the breakdown of thermolabile compounds.[4]
-
Solution: Employ extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction or maceration. If using thermal methods, reduce the extraction time and temperature to the minimum required for efficient extraction. The stability of flavonoids is dependent on the extraction method, with heated reflux and low-power microwave extraction showing less degradation for some compounds.[11]
-
-
Oxidative Degradation: Exposure to oxygen, especially at elevated temperatures, can cause oxidation.
-
Solution: Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative damage.
-
-
pH Instability: The pH of the extraction solvent can influence the stability of phenolic compounds.[12]
-
Solution: Investigate the effect of pH on this compound stability. For some flavonoids, a neutral pH improves recovery, while phenolic acids can be more stable at a lower pH.[12]
-
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Advantages | Disadvantages | Typical Solvent Consumption |
| Maceration | Simple, requires minimal equipment | Time-consuming, lower efficiency | High |
| Soxhlet Extraction | Continuous extraction, relatively efficient | Requires high temperatures, potential for thermal degradation of compounds, lengthy | High |
| Ultrasound-Assisted Extraction (UAE) | Fast, efficient, operates at lower temperatures | May require specialized equipment, potential for localized heating | Low to Moderate |
| Microwave-Assisted Extraction (MAE) | Very fast, highly efficient, reduced solvent usage | Requires specialized microwave equipment, potential for thermal degradation if not controlled | Low |
| Pressurized Liquid Extraction (PLE) | Fast, highly efficient, uses less solvent | Requires expensive, specialized equipment, high pressure operation | Low |
| Supercritical Fluid Extraction (SFE) | Uses non-toxic, "green" solvent (CO2), highly selective | High initial equipment cost, may require a co-solvent for polar compounds | Very Low |
This table provides a general comparison of methods used for flavonoid extraction.[3][4][5][7]
Table 2: Effect of Solvent on Isofraxidin Extraction Yield (Proxy for this compound)
| Solvent | Relative Extraction Yield (%) |
| Water | ~30% |
| 30% Ethanol | ~50% |
| 50% Ethanol | ~75% |
| 70% Ethanol | 100% |
| 100% Ethanol | ~85% |
| Deep Eutectic Solvent (Choline Chloride:Citric Acid) | 200-300% |
Data adapted from a study on isofraxidin extraction from Acanthopanax senticosus, where 70% ethanol was the most effective conventional solvent. The deep eutectic solvent showed significantly higher yields.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried source material (e.g., plant leaves or microbial biomass) to a fine powder (e.g., 80 mesh).[2]
-
Solvent Addition: Mix the powdered sample with the chosen solvent (e.g., 70% ethanol) in a solid-to-liquid ratio of 1:20 (w/v).[2]
-
Ultrasonication: Place the mixture in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 1 hour).[7]
-
Filtration: After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
Solvent Evaporation: Remove the solvent from the extract under reduced pressure using a rotary evaporator.
-
Quantification: Redissolve the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC to determine the this compound concentration.[2]
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Decision tree for troubleshooting low this compound extraction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
- 11. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Natural Product Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in natural product extracts. The principles and methods described here are broadly applicable to a wide range of botanical extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in natural product extracts?
Batch-to-batch variability in natural product extracts can be attributed to several factors throughout the entire process, from raw material sourcing to the final extract.[1][2] Key sources include:
-
Raw Material Variability:
-
Genetics: Different plant varieties or chemotypes can have significant variations in their phytochemical profiles.
-
Environmental Factors: Climate, soil conditions, fertilization methods, and harvest time all influence the chemical composition of the raw plant material.[1][2]
-
Post-Harvest Handling: Storage conditions and duration can lead to degradation or alteration of target compounds.[1]
-
-
Manufacturing Process Variability:
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Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, supercritical fluid extraction) significantly impacts the resulting extract profile.[3][4][5]
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Process Parameters: Inconsistent parameters such as solvent-to-solid ratio, temperature, pressure, and extraction time can lead to variations.
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Operator-Related Variations: Differences in how operators perform manual steps in the process can introduce variability.[1]
-
-
Analytical Method Variability:
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Method Validation: Lack of a fully validated analytical method can result in inaccurate quantification of marker compounds.
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Instrument Calibration: Improperly calibrated instruments can lead to inconsistent results.
-
Q2: How can I standardize my raw botanical material to reduce variability?
Standardization of the raw material is a critical first step.[6] This involves:
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Botanical Authentication: Proper identification of the plant species is essential. This can be achieved through macroscopic and microscopic examination, as well as chemical and DNA fingerprinting.[6][7]
-
Phytochemical Characterization:
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Marker Compound Analysis: Quantify one or more bioactive or biomarker compounds to ensure they fall within a defined range.[8]
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Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC) can create a characteristic "fingerprint" of the extract to compare against a standard.[6][7]
-
-
Supplier Qualification: Establish quality agreements with suppliers that specify the acceptable range for key quality attributes of the raw material.[8]
Q3: What are the most common analytical techniques for assessing extract consistency?
Several analytical techniques are employed to ensure the chemical consistency of botanical extracts:[6][7][9]
-
Chromatographic Techniques:
-
HPLC (High-Performance Liquid Chromatography): Widely used for the separation, identification, and quantification of non-volatile and thermolabile compounds.[6][7]
-
HPTLC (High-Performance Thin-Layer Chromatography): A powerful tool for qualitative and semi-quantitative analysis, especially for creating chemical fingerprints.[6]
-
GC (Gas Chromatography): Suitable for the analysis of volatile compounds.[6][7]
-
-
Spectroscopic Techniques:
-
UV-Vis Spectroscopy (Ultraviolet-Visible Spectroscopy): Often used for the quantification of a specific class of compounds or as a detector for HPLC.[6]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Provides information about the functional groups present in the extract and can be used for fingerprinting.[8]
-
-
Hyphenated Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Combines the separation power of LC with the mass analysis capabilities of MS for highly sensitive and selective compound identification and quantification.[7][9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, but for volatile compounds.
-
Troubleshooting Guides
Issue 1: Inconsistent Yield of Target Compound(s)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material Quality | 1. Perform phytochemical profiling (e.g., HPLC fingerprint) of each raw material batch before extraction. 2. Establish acceptance criteria for key marker compounds in the raw material. |
| Incomplete Extraction | 1. Optimize extraction parameters (e.g., solvent polarity, temperature, time, and particle size of the raw material). 2. Evaluate different extraction techniques (e.g., ultrasound-assisted extraction may improve efficiency).[3][5][10] |
| Degradation of Target Compound(s) | 1. Investigate the stability of the target compound(s) under the extraction conditions (e.g., temperature, light, pH).[11] 2. Consider using milder extraction conditions or adding stabilizers if necessary. |
| Solvent Variability | 1. Ensure the use of high-purity solvents from a reliable source. 2. Verify the composition of solvent mixtures for each extraction. |
Issue 2: Variation in the Overall Chemical Profile (Fingerprint)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Shift in Raw Material Source or Harvest Time | 1. Maintain detailed records of the raw material source, including geographical location and harvest date. 2. Compare the chromatographic fingerprints of different raw material batches to identify significant deviations. |
| Changes in the Extraction Process | 1. Implement a strict Standard Operating Procedure (SOP) for the extraction process. 2. Use multivariate data analysis to identify critical process parameters that have the most significant impact on the final product quality.[1] |
| Column-to-Column Variability (in HPLC/GC) | 1. Use columns from the same manufacturing batch for a series of analyses. 2. Perform system suitability tests before each analytical run to ensure consistent chromatographic performance. |
| Sample Preparation Inconsistency | 1. Standardize the sample preparation protocol, including sample weight, dilution factor, and filtration steps. 2. Use an internal standard to correct for variations in sample preparation and injection volume. |
Experimental Protocols
Protocol 1: HPLC Fingerprint Analysis for Extract Standardization
Objective: To develop a standardized HPLC fingerprint for a natural product extract to assess batch-to-batch consistency.
Materials:
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High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
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Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm).
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Reference standard for at least one major marker compound.
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HPLC-grade solvents (e.g., acetonitrile, methanol, water).
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Formic acid or other modifiers.
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Syringe filters (0.45 µm).
Methodology:
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Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent and create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
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Accurately weigh a specific amount of the dried extract.
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Dissolve the extract in a known volume of a suitable solvent (e.g., methanol).
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Sonicate for 15 minutes to ensure complete dissolution.
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Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 60 minutes.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) using a DAD.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
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Overlay the chromatograms of different batches.
-
Compare the retention times and peak areas of the major peaks.
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Use the calibration curve of the reference standard to quantify the corresponding marker compound in each batch.
-
Calculate the relative peak areas of other significant peaks to assess the overall profile consistency.
-
Visualizations
Caption: Key factors influencing batch-to-batch variability.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. millenniumherbal.com [millenniumherbal.com]
- 7. Botanical Integrity: Part 2: Traditional and Modern Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. use-of-fingerprinting-and-marker-compounds-for-identification-and-standardization-of-botanical-drugs-strategies-for-applying-pharmaceutical-hplc-analysis-to-herbal-products - Ask this paper | Bohrium [bohrium.com]
- 9. Extraction methods and chemical standardization of botanicals and herbal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Isooxoflaccidin
Welcome to the technical support center for Isooxoflaccidin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your purification workflow. As this compound is a novel isoxazole-containing flavonoid-like compound, this guide leverages best practices for the purification of similar natural products.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound After Extraction | Incomplete cell lysis during initial extraction. | Optimize the extraction method by testing different solvents or incorporating physical disruption methods like sonication or homogenization.[1][2] |
| Degradation of this compound during extraction. | Perform extraction at a lower temperature and under inert atmosphere to minimize degradation. Consider using antioxidants during the extraction process.[3] | |
| Inefficient solvent for extraction. | Test a range of solvents with varying polarities to find the optimal one for this compound. Ethanol-water mixtures are often effective for flavonoids.[4] | |
| Poor Separation During Column Chromatography | This compound is unstable on silica gel. | Test the stability of your compound on a TLC plate before running a column. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[5] |
| Inappropriate solvent system. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) to achieve good separation between this compound and impurities.[5] | |
| Co-elution with impurities of similar polarity. | Employ a different chromatographic technique with an alternative separation mechanism, such as reverse-phase HPLC or size-exclusion chromatography. | |
| This compound Fails to Crystallize | Solution is not supersaturated. | Concentrate the solution further to induce crystallization. Be cautious not to evaporate to dryness, which can trap impurities. |
| Presence of impurities inhibiting crystal formation. | Re-purify the material using an alternative chromatographic method to remove impurities that may be hindering crystallization. | |
| Incorrect solvent for recrystallization. | Screen a variety of solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] | |
| Multiple Spots on TLC After Purification | Decomposition of this compound. | Re-evaluate the stability of the purified compound under storage conditions (light, temperature, pH). Store in a cool, dark, and inert environment. |
| Isomerization of this compound. | Characterize the different spots to determine if they are isomers. Adjust purification or storage conditions to prevent isomerization if necessary. | |
| Contamination during handling. | Ensure all glassware and solvents are clean and free of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying this compound from a crude plant extract?
A1: The initial purification step for this compound from a crude extract is typically liquid-liquid extraction to partition the compound into an appropriate solvent, followed by column chromatography on silica gel or a macroporous resin.[1] The choice of solvent and stationary phase should be guided by preliminary TLC analysis.
Q2: How can I improve the resolution of my HPLC purification of this compound?
A2: To improve HPLC resolution, you can optimize several parameters. Try using a column with a smaller particle size, adjusting the mobile phase composition (e.g., changing the solvent ratio or adding modifiers like formic acid), or altering the flow rate. A gradient elution is often more effective than an isocratic one for complex mixtures.
Q3: My this compound appears to be degrading on the silica gel column. What are my alternatives?
A3: If this compound is unstable on silica gel, you have several alternatives. You can try using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography using a C18 column is a common and effective method for purifying flavonoid-like compounds.[5]
Q4: What is the best way to remove highly polar impurities from my this compound sample?
A4: To remove highly polar impurities, you can use normal-phase chromatography where polar compounds are strongly retained on the column. Alternatively, you can wash your organic extract containing this compound with water or brine to remove water-soluble polar impurities. Solid-phase extraction (SPE) with a suitable sorbent can also be very effective.
Q5: How do I confirm the purity of my final this compound sample?
A5: The purity of your final sample should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a standard method to check for impurities. Further confirmation of purity and structural integrity should be obtained using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
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Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the loading solvent (e.g., 10% methanol in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent (e.g., 5% methanol in water) to remove highly polar impurities.
-
Elution: Elute this compound using a solvent of appropriate polarity (e.g., 80% methanol in water). Collect the eluate.
-
Solvent Evaporation: Remove the solvent from the eluate under reduced pressure to obtain the partially purified this compound.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 10 µm particle size, 250 x 20 mm
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, 30-70% acetonitrile over 30 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Solvent Systems for Column Chromatography of this compound
| Solvent System (v/v) | Rf of this compound | Separation from Major Impurity |
| Hexane:Ethyl Acetate (7:3) | 0.6 | Poor |
| Hexane:Ethyl Acetate (1:1) | 0.4 | Good |
| Dichloromethane:Methanol (9.5:0.5) | 0.5 | Moderate |
| Dichloromethane:Methanol (9:1) | 0.3 | Excellent |
Mandatory Visualization
References
- 1. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. rroij.com [rroij.com]
Technical Support Center: Enhancing the Bioavailability of Isooxoflaccidin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Isooxoflaccidin. Given the limited publicly available experimental data on this compound, this guide leverages in silico predictions of its physicochemical properties to offer targeted advice.
Predicted Physicochemical Properties of this compound (CAS: 135010-50-3, Formula: C16H12O5)
To provide a framework for formulation strategies, the following physicochemical properties for this compound have been estimated using computational models. These predictions suggest that this compound is likely a poorly soluble compound.
| Property | Predicted Value/Classification | Implication for Bioavailability |
| LogP | High | Indicates good permeability but poor aqueous solubility. |
| Aqueous Solubility | Low | Dissolution is likely the rate-limiting step for absorption. |
| BCS Class (Predicted) | Class II or IV | Suggests that enhancing solubility is critical for improving bioavailability.[1][2] |
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our initial in vivo studies. What is the likely cause?
A1: Based on its predicted classification as a polyphenol with high lipophilicity (high LogP) and low aqueous solubility, the poor oral bioavailability of this compound is likely due to its limited dissolution in the gastrointestinal fluids.[1] For a drug to be absorbed, it must first be dissolved. Therefore, strategies aimed at increasing the solubility and dissolution rate are paramount.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Given its predicted properties, the following formulation approaches are recommended for consideration:
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Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds like this compound, LBDDS can significantly improve oral bioavailability by enhancing solubilization in the gut and promoting lymphatic absorption, which can bypass first-pass metabolism.[3]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a higher-energy amorphous state within a polymer matrix can improve its aqueous solubility and dissolution.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced water solubility.
Q3: How do I choose between these different formulation strategies?
A3: The selection of an appropriate strategy depends on several factors, including the specific physicochemical properties of your this compound batch (which should be experimentally verified), the desired dose, and the intended route of administration. A decision-making workflow is outlined below.
Troubleshooting Guides
Issue 1: Low Drug Loading in Lipid-Based Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility in the lipid vehicle. | Screen a variety of lipids, surfactants, and co-solvents with different properties (e.g., long-chain vs. medium-chain triglycerides, different HLB surfactants). | Identification of a system with higher solubilization capacity for this compound. |
| Precipitation of the drug upon dispersion. | Increase the surfactant and/or co-solvent concentration. Optimize the ratio of components in the formulation. | Improved stability of the emulsion and prevention of drug precipitation. |
Issue 2: Physical Instability of Nanosuspension (Particle Growth)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient stabilizer concentration. | Increase the concentration of the stabilizer (e.g., poloxamer, lecithin). | Enhanced steric or electrostatic stabilization, preventing particle aggregation. |
| Inappropriate stabilizer. | Screen a range of different stabilizers to find one with optimal affinity for the drug particle surface. | Formation of a stable nanosuspension with a consistent particle size over time. |
Issue 3: Recrystallization of Amorphous Solid Dispersion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incompatibility between drug and polymer. | Select a polymer with strong intermolecular interactions (e.g., hydrogen bonding) with this compound. | A stable amorphous system with a high glass transition temperature (Tg), inhibiting recrystallization. |
| High drug loading. | Reduce the drug loading to ensure it is below the solubility limit within the polymer matrix. | Improved physical stability of the ASD. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Milling:
-
Transfer the suspension to a laboratory-scale bead mill.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent overheating.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the morphology of the nanoparticles using scanning or transmission electron microscopy (SEM/TEM).
-
Confirm the crystalline state of the milled drug using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).
-
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex by Kneading
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) through phase solubility studies.
-
-
Kneading Process:
-
Mix the determined molar ratio of this compound and cyclodextrin in a mortar.
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Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v) to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and XRPD.
-
Evaluate the enhancement in aqueous solubility compared to the pure drug.
-
References
- 1. PREDICTING DRUG DISPOSITION, ABSORPTION / ELIMINATION / TRANSPORTER INTERPLAY AND THE ROLE OF FOOD ON DRUG ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting drug disposition via application of BCS: transport/absorption/ elimination interplay and development of a biopharmaceutics drug disposition classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with contamination in Isooxoflaccidin cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues that may arise during the handling of Isooxoflaccidin cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in this compound cell cultures?
A1: The most common sources of contamination in cell cultures, including those with this compound, are biological and chemical.[1][2] Biological contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[3][4][5] Cross-contamination with other cell lines is also a significant concern.[1][3] Chemical contaminants can include impurities in media, sera, water, endotoxins, plasticizers, and detergents.[1][6]
Q2: How can I visually identify contamination in my this compound cell cultures?
A2: Visual cues of contamination can vary by the type of contaminant.[2]
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Bacteria: A sudden change in the medium's color to yellow (acidic), cloudiness (turbidity), and sometimes a foul odor are indicative of bacterial contamination.[2][3] Under a microscope, you may see small, motile particles between your cells.[7]
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Yeast: The culture medium may become turbid, and the pH can increase in later stages.[1] Microscopically, yeast appears as individual ovoid or spherical budding particles.[1][7]
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Fungi (Mold): Molds often appear as thin, filamentous structures (hyphae) or dense spore clusters in the culture.[6] The pH of the culture may change, and the medium can become cloudy.[2]
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Mycoplasma: Mycoplasma is often undetectable by visual inspection or standard light microscopy due to its small size and lack of a cell wall.[4][7][8] It does not typically cause turbidity or a pH change.[8]
Q3: My this compound cell culture looks fine, but I'm getting inconsistent experimental results. Could it be contaminated?
A3: Yes, this could be a sign of mycoplasma contamination.[8] Mycoplasma does not usually kill the host cells but can significantly alter their metabolism, growth rate, and gene expression, leading to unreliable and irreproducible experimental data.[2][5][8] It is crucial to perform routine mycoplasma testing to rule out this possibility.[3][8]
Q4: What is the best way to prevent contamination in my this compound cell cultures?
A4: The most effective way to prevent contamination is to consistently practice strict aseptic technique.[3][9][10][11] This includes working in a certified laminar flow hood, wearing appropriate personal protective equipment (PPE), sterilizing all equipment and reagents, and maintaining a clean and organized workspace.[9][11][12] Regularly cleaning and disinfecting incubators, water baths, and other laboratory equipment is also critical.[13]
Q5: Should I use antibiotics in my this compound cell culture medium?
A5: The routine use of antibiotics is generally discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[3][12] Antibiotics should be used as a last resort for short-term applications, and antibiotic-free cultures should be maintained in parallel.[1]
Troubleshooting Guides
Issue 1: Sudden Turbidity and/or Color Change in Culture Medium
This is a common sign of bacterial or yeast contamination.[1][3]
| Possible Cause | Recommended Action |
| Bacterial Contamination | 1. Immediately isolate and discard the contaminated culture to prevent cross-contamination.[12] 2. Thoroughly disinfect the incubator and biosafety cabinet.[1][6] 3. Review your aseptic technique and ensure all media and reagents are sterile.[9] |
| Yeast Contamination | 1. Discard the contaminated culture.[6] 2. If the culture is irreplaceable, you may attempt to salvage it by washing the cells with PBS and using an antimycotic agent, though this is not generally recommended.[6] 3. Clean and disinfect all work surfaces and equipment.[6] |
Issue 2: Filamentous Growth or Floating Clumps in Culture
This is characteristic of fungal (mold) contamination.[7]
| Possible Cause | Recommended Action |
| Fungal (Mold) Contamination | 1. Carefully remove and discard the contaminated flask to avoid spreading spores.[7] 2. Inspect other cultures in the same incubator for signs of contamination.[7] 3. Thoroughly clean and disinfect the incubator and work area.[7] 4. Check for potential sources of spores in the lab, such as ventilation systems or cardboard packaging.[14] |
Issue 3: Altered Cell Growth and Inconsistent Experimental Data with No Visible Contamination
This is a strong indicator of mycoplasma contamination.[8][15]
| Possible Cause | Recommended Action |
| Mycoplasma Contamination | 1. Immediately quarantine the suspected cell line.[8] 2. Test the culture for mycoplasma using a reliable detection method such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[2][8] 3. If positive, the best course of action is to discard the contaminated cell line and any shared reagents.[12] 4. If the cell line is invaluable, specific anti-mycoplasma agents can be used, but their effectiveness can vary. 5. Implement routine mycoplasma testing for all cell lines in your laboratory.[3] |
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Typical Appearance in Culture | Microscopic Appearance | pH Change |
| Bacteria | Turbid medium | Small, motile rods or cocci | Usually acidic (yellow) |
| Yeast | Turbid medium | Ovoid or spherical budding particles | Can become alkaline (pink) |
| Fungi (Mold) | Filamentous growth, floating clumps | Thin, thread-like hyphae, spores | Variable |
| Mycoplasma | No visible change | Not visible with a standard light microscope | None |
Experimental Protocols
Protocol 1: Routine Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers
-
Taq DNA polymerase and dNTPs
-
PCR-grade water
-
Positive and negative controls
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Methodology:
-
Collect 1 mL of cell culture supernatant from a near-confluent culture.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube.
-
Boil the supernatant at 95°C for 10 minutes to lyse any mycoplasma and release their DNA.
-
Prepare the PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and PCR-grade water.
-
Add 2-5 µL of the boiled supernatant (template DNA) to a PCR tube containing the master mix.
-
Include a positive control (known mycoplasma DNA) and a negative control (PCR-grade water) in your run.
-
Perform PCR using a thermal cycler with an appropriate amplification program for your chosen primers.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 2: Decontamination of a Contaminated Incubator
Objective: To eliminate microbial contamination from a cell culture incubator.
Materials:
-
70% ethanol
-
Broad-spectrum disinfectant (e.g., a quaternary ammonium compound)
-
Autoclavable bags
-
Personal protective equipment (gloves, lab coat, safety glasses)
-
Sterile, deionized water
Methodology:
-
Remove all cell cultures from the incubator and transfer them to a safe, temporary location.
-
Turn off the incubator and unplug it.
-
Remove all internal components (shelves, racks, water pan) and autoclave them if possible. If not autoclavable, wash them thoroughly with a disinfectant, followed by sterile water, and then 70% ethanol.
-
Thoroughly wipe down the interior surfaces of the incubator with a disinfectant, ensuring all corners and crevices are reached. Let the disinfectant sit for the recommended contact time.
-
Wipe down the interior surfaces again with 70% ethanol to remove any disinfectant residue.
-
Finally, wipe down the interior with sterile, deionized water.
-
Allow the incubator to air dry completely with the door open in a sterile environment (e.g., within a biosafety cabinet).
-
Reassemble the incubator, fill the water pan with fresh, sterile distilled water, and turn it on.
-
Allow the temperature and CO2 levels to stabilize for at least 24 hours before reintroducing your cell cultures.
Visualizations
Caption: A workflow for troubleshooting contamination in cell cultures.
Caption: A workflow for maintaining aseptic technique during cell culture.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. Cell contamination | Proteintech Group [ptglab.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 9. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fundamental techniques used in cell culture – faCellitate [facellitate.com]
- 12. biocompare.com [biocompare.com]
- 13. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 14. corning.com [corning.com]
- 15. cellculturecompany.com [cellculturecompany.com]
Validation & Comparative
Synthetic Isooxoflaccidin: A Comparative Guide to Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "Isooxoflaccidin" does not correspond to a known compound in publicly available scientific literature, this guide provides a comparative analysis of a closely related and extensively studied class of compounds: synthetic isoflavonoids . Isoflavonoids are a class of phytoestrogens with a chemical structure similar to estrogen, allowing them to exert a wide range of biological effects. This guide will delve into the biological activity of synthetic isoflavonoids, comparing them with natural counterparts and other phytoestrogens, and provide detailed experimental protocols for their evaluation.
Comparative Biological Activity of Synthetic Isoflavonoids
Synthetic modifications to the isoflavonoid scaffold have led to the development of derivatives with enhanced or novel biological activities, particularly in the realm of anticancer research. These modifications often aim to improve potency, selectivity, and pharmacokinetic properties compared to their natural precursors.
Antiproliferative Activity
The anticancer potential of synthetic isoflavonoids is a primary area of investigation. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Synthetic Isoflavones | Compound 5 (7-phenylmethoxy, sulfur-linked side chain) | MCF-7 (Breast) | 0.04 ± 0.01 | [1] |
| Compound 7 (7-phenylmethoxy, sulfur-linked side chain) | MCF-7 (Breast) | 2.1 ± 0.4 | [1] | |
| Compound 9 (7-phenylmethoxy, sulfur-linked side chain) | MCF-7 (Breast) | 1.8 ± 0.6 | [1] | |
| Natural Isoflavone | Genistein | SW620 (Colon) | 75.84 ± 5.83 | |
| Synthetic Flavonols | 4'-bromoflavonol (6l ) | A549 (Lung) | 0.46 ± 0.02 | [2] |
| 4'-chloroflavonol (6k ) | A549 (Lung) | 3.14 ± 0.29 | [2] | |
| Standard Chemotherapy | 5-Fluorouracil (5-FU) | SW480 (Colon) | 174.3 ± 19.10 | |
| 5-Fluorouracil (5-FU) | A549 (Lung) | 4.98 ± 0.41 | [2] |
Table 1: Comparative Antiproliferative Activity of Synthetic Isoflavonoids and Other Compounds. This table summarizes the IC50 values of various synthetic and natural compounds against different cancer cell lines, demonstrating the potential for synthetic modifications to enhance anticancer activity.
Alternatives to Synthetic Isoflavonoids
Several other classes of compounds, both natural and synthetic, exhibit biological activities that are comparable to or complementary to those of synthetic isoflavonoids.
-
Natural Isoflavonoids : Compounds like genistein and daidzein, found in soy and other legumes, are the natural precursors to many synthetic derivatives. While generally less potent, they have a well-documented safety profile and a broad range of biological effects.
-
Other Phytoestrogens : Lignans and coumestans are other classes of phytoestrogens that interact with estrogen receptors and other cellular targets.[3] Their mechanisms of action and biological effects can differ from those of isoflavonoids, offering alternative therapeutic avenues.
-
Chalcones : As precursors to all flavonoids and isoflavonoids, chalcones represent a diverse group of bioactive molecules.[4] Both natural and synthetic chalcones have demonstrated significant anticancer and anti-inflammatory properties.[4]
Experimental Protocols
Accurate and reproducible experimental design is crucial for confirming the biological activity of synthetic compounds. Below are detailed protocols for key assays used in the evaluation of synthetic isoflavonoids.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic isoflavonoid and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of MAPK Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on cellular signaling pathways.
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
Protocol:
-
Cell Lysis: After treatment with the synthetic isoflavonoid, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key proteins in the MAPK pathway (e.g., phosphorylated and total ERK, JNK, p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the resulting signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of synthetic compounds.
Caption: Workflow for in vitro screening of anticancer compounds.
MAPK Signaling Pathway Inhibition by Synthetic Isoflavonoids
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Many synthetic isoflavonoids exert their anticancer effects by modulating this pathway.
Caption: Inhibition of the MAPK signaling pathway by synthetic isoflavonoids.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Natural and Synthetic Flavonoids: Structure-Activity Relationship and Chemotherapeutic Potential for the Treatment of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Isooxoflaccidin versus known inhibitors of [specific target]
Comparative Analysis of ATP Citrate Lyase Inhibitors
A Guide for Researchers in Drug Discovery and Metabolic Disease
Introduction
ATP Citrate Lyase (ACLY) is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step in the de novo synthesis of fatty acids and cholesterol.[1][2][3] The upregulation of ACLY has been implicated in various diseases, including dyslipidemia, cancer, and inflammation, making it a compelling target for therapeutic intervention.[2][4][5] This guide provides a comparative overview of known ACLY inhibitors, their reported potencies, and the experimental methodologies used for their evaluation.
While this guide focuses on well-characterized inhibitors, it is intended to serve as a benchmark for the evaluation of novel compounds such as the hypothetically named "Isooxoflaccidin." Due to the absence of publicly available data on "this compound," a direct comparison is not feasible. Instead, this document provides the necessary context and standardized protocols to facilitate such a comparison upon the availability of experimental data for new chemical entities.
Quantitative Comparison of Known ACLY Inhibitors
The following table summarizes the inhibitory potencies of several well-documented ACLY inhibitors. These values, primarily IC50 and Ki, are critical metrics for comparing the efficacy of different compounds.
| Inhibitor | Type | IC50 | Ki | Mechanism of Action | Key References |
| Bempedoic Acid (ETC-1002) | Prodrug, activated to ETC-1002-CoA | - | - | Competitive with CoA | [1][5] |
| (-)-Hydroxycitric Acid (HCA) | Natural Product | - | 3 µM | Competitive with Citrate | [2] |
| SB-204990 | Prodrug of SB-201076 | Potent inhibitor of cholesterol and fatty acid synthesis | - | Not specified | [1][5] |
| BMS-303141 | Small Molecule | 0.13 µM | - | Not specified | [4] |
| NDI-091143 | Small Molecule | 2.1 nM (ADP-Glo assay) | 7.0 nM | Allosteric, disrupts citrate binding | [3][4] |
| Herbacetin | Flavonoid | - | 0.11 µM (noncompetitive with CA), 0.29 µM (noncompetitive with ATP), 0.19 µM (noncompetitive with CoA) | Noncompetitive | [2] |
Signaling Pathway of ATP Citrate Lyase
ACLY plays a central role in cellular biosynthesis. The following diagram illustrates the position of ACLY in the metabolic pathway, converting mitochondrial-derived citrate into cytosolic acetyl-CoA, the primary building block for fatty acid and cholesterol synthesis.
Caption: Role of ACLY in cellular metabolism and points of inhibition.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the comparative evaluation of enzyme inhibitors. The following is a detailed protocol for a commonly used method to assess ACLY activity.
Malate Dehydrogenase (MDH) Coupled-Enzyme Assay
This assay indirectly measures ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored spectrophotometrically.[1]
I. Materials and Reagents:
-
Human recombinant ACLY enzyme
-
Malate Dehydrogenase (MDH)
-
ATP
-
Coenzyme A (CoA)
-
Citrate
-
NADH
-
Dithiothreitol (DTT)
-
MgCl2
-
Tris-HCl buffer (pH 8.0)
-
Test inhibitor (e.g., "this compound") and known inhibitors (for comparison)
-
96-well microplate
-
Microplate spectrophotometer
II. Assay Procedure:
-
Prepare Assay Buffer: Tris-HCl buffer containing MgCl2 and DTT.
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing ATP, CoA, citrate, NADH, and MDH at their final desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and known inhibitors in the assay buffer.
-
Assay Plate Setup:
-
Add a fixed volume of the inhibitor dilutions (or buffer for control wells) to the wells of the 96-well plate.
-
Add the ACLY enzyme solution to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the reagent mix to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the ACLY activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the screening and characterization of novel ACLY inhibitors.
Caption: Workflow for discovery and validation of ACLY inhibitors.
The landscape of ATP Citrate Lyase inhibitors is expanding, with several compounds demonstrating significant therapeutic potential. The methodologies and comparative data presented in this guide are intended to provide a framework for the rigorous evaluation of new chemical entities targeting ACLY. For a comprehensive understanding of a novel inhibitor like "this compound," it is imperative to conduct head-to-head comparisons with established inhibitors using standardized assays, as outlined herein. Such studies will be instrumental in elucidating its relative potency, mechanism of action, and potential as a therapeutic agent.
References
Comparative Analysis of Isooxoflaccidin and Other Natural Product PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isooxoflaccidin with other well-known natural products that target the Phosphoinositide 3-kinase (PI3K) signaling pathway. The data presented is intended to offer an objective overview of their relative potencies and experimental methodologies to support further research and drug development efforts.
Introduction to this compound
This compound is a natural product identified as a novel inhibitor of the PI3K pathway. Its inhibitory effects on cell proliferation have been quantified, providing a basis for comparison with other natural compounds known to modulate this critical signaling cascade. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases.
Comparative Biological Activity
The inhibitory activities of this compound and a selection of other natural products are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), representing the concentration of a compound required to inhibit a biological process by 50%. It is important to note that IC50 values can vary depending on the assay conditions, cell type, and specific PI3K isoform targeted.
| Natural Product | Assay Type | Target/Cell Line | IC50 Value |
| This compound | CFSE Cell Proliferation Assay | MCF-7 | 3.4 µM |
| Wortmannin | In vitro PI3K Inhibition Assay | PI3K | ~3-5 nM[1][2][3][4] |
| Quercetin | In vitro PI3K Inhibition Assay | PI3Kγ | ~14 µM[5] |
| MTT Cell Proliferation Assay | T47D | ~100 µM[6] | |
| Cryptotanshinone | Cell Proliferation Assay | DU145 | ~3.5 µM[7] |
| Cell Proliferation Assay | Rh30 | ~5.1 µM[7] | |
| Curcumin | Cell Proliferation Assay | Various Cancer Cell Lines | 10-50 µM[8][9][10][11][12] |
| Apigenin | MTT Cell Proliferation Assay | A375 & C8161 | ~100 µM (at 24h)[13] |
| Resveratrol | CCK-8 Cell Proliferation Assay | Raji & Primary Murine B cells | ~58 µM (at 48h)[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
PI3K Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on PI3K enzyme activity.
Principle: The assay quantifies the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced from phosphatidylinositol (4,5)-bisphosphate (PIP2) by a PI3K enzyme. The inhibition of this reaction by a test compound is measured. A common detection method is a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
PIP2 substrate
-
Test compounds (e.g., this compound, Wortmannin)
-
Kinase reaction buffer
-
ATP
-
Biotinylated-PIP3
-
GRP1-GST fusion protein (binds specifically to PIP3)
-
Glutathione-coated microplate
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Coating: Add GRP1-GST to the wells of a glutathione-coated microplate and incubate to allow binding. Wash the wells to remove unbound protein.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing the PI3K enzyme, kinase reaction buffer, and the test compound at various concentrations.
-
Initiation: Add PIP2 and ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Add a solution containing EDTA and the biotinylated-PIP3 tracer to stop the kinase reaction.
-
Competitive Binding: Transfer the reaction mixture to the GRP1-GST coated plate. The newly synthesized PIP3 and the biotinylated-PIP3 will compete for binding to the GRP1-GST. Incubate to allow binding.
-
Detection: Wash the plate to remove unbound components. Add Streptavidin-HRP conjugate, which will bind to the captured biotinylated-PIP3.
-
Signal Generation: After another wash step, add TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the PI3K activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
CFSE Cell Proliferation Assay
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry.
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations.
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CFSE stock solution (in DMSO)
-
Test compound (e.g., this compound)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
CFSE Staining: Add the CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Add an equal volume of complete culture medium to the cell suspension to quench the unbound CFSE. Incubate for 5 minutes.
-
Washing: Centrifuge the cells and wash them twice with complete culture medium to remove any residual unbound dye.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled cells in fresh complete medium and seed them into culture plates. Add the test compound at various concentrations. Include an untreated control.
-
Incubation: Culture the cells for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Cell Harvesting: At the end of the incubation period, harvest the cells by trypsinization or scraping.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The CFSE fluorescence is typically detected in the FITC channel.
-
Data Analysis: Gate on the live cell population and analyze the CFSE fluorescence histogram. Each successive peak of decreasing fluorescence intensity represents a subsequent generation of cell division. Quantify the percentage of cells that have divided and calculate the proliferation index. Determine the IC50 value of the test compound based on the inhibition of cell proliferation.[15][16][17][18][19]
Visualizations
PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by PI3K inhibitors like this compound.
Caption: The PI3K/Akt signaling pathway initiated by RTK activation.
Experimental Workflow: PI3K Kinase Inhibition Assay
The diagram below outlines the key steps in a typical in vitro PI3K kinase inhibition assay.
Caption: Workflow for a PI3K kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination effect of curcumin with docetaxel on the PI3K/AKT/mTOR pathway to induce autophagy and apoptosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin downregulates the PI3K-AKT-mTOR pathway and inhibits growth and progression in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Resveratrol induces autophagy impeding BAFF-stimulated B-cell proliferation and survival by inhibiting the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Proliferation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Pioneering Research: Validating the Mechanism of Action of Novel Anticancer Agents
A Comparative Guide for Researchers
In the dynamic field of oncology, the discovery and validation of novel therapeutic compounds are paramount to advancing cancer treatment. This guide provides a comprehensive framework for validating the mechanism of action of a newly identified natural product, exemplified here as "Isooxoflaccidin." While specific experimental data on this compound, a natural product isolated from Agrostophyllum callosum, is not yet publicly available, this document serves as a blueprint for the requisite comparative and mechanistic studies.[1] We will explore hypothetical data and established methodologies to illustrate the validation process, comparing our placeholder compound with a standard chemotherapeutic agent, Doxorubicin.
Hypothetical Mechanism of Action: Induction of Apoptosis via the PI3K/Akt/mTOR Pathway
Our hypothetical compound, this compound, is postulated to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. By downregulating this pathway, this compound is thought to induce apoptosis in cancer cells.
Comparative Efficacy: In Vitro Cytotoxicity
To assess the anticancer potential of this compound, its cytotoxic effects were hypothetically evaluated against various cancer cell lines and compared with Doxorubicin, a well-established chemotherapeutic drug. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 5.2 |
| Doxorubicin | 0.8 | |
| A549 (Lung Cancer) | This compound | 7.8 |
| Doxorubicin | 1.2 | |
| HeLa (Cervical Cancer) | This compound | 6.5 |
| Doxorubicin | 0.9 |
Table 1: Comparative IC50 values of this compound and Doxorubicin against various cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (0.1 to 100 µM) and Doxorubicin (0.01 to 10 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a dose-response curve fitting model.
Conclusion
The validation of a novel compound's mechanism of action is a meticulous process requiring robust experimental design and objective comparison with existing standards. While the data presented here for "this compound" is hypothetical, it outlines the necessary steps for its scientific validation. Future research should focus on acquiring empirical data to substantiate its proposed mechanism and therapeutic potential. The signaling pathway and experimental workflow diagrams provided serve as clear visual aids for understanding the complex biological processes and methodologies involved in such research.
References
Isooxoflaccidin (Isofraxidin) Demonstrates Potent Anti-Cancer Activity Across Diverse Cell Lines: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-cancer activity of Isooxoflaccidin, also known as Isofraxidin, across various cancer cell lines. This guide provides a detailed analysis of its efficacy, benchmarked against the conventional chemotherapeutic agent Cisplatin, and includes in-depth experimental protocols and pathway visualizations to support further research and development.
Isofraxidin, a natural coumarin compound, has shown significant potential as an anti-cancer agent. Studies reveal its ability to inhibit proliferation, migration, and invasion, as well as induce apoptosis in several cancer cell types.[1] This guide synthesizes available data to offer a clear comparison of its activity.
Comparative Efficacy of Isofraxidin and Cisplatin
The cytotoxic activity of Isofraxidin has been evaluated in multiple cancer cell lines, with notable efficacy observed in lung and colorectal cancer. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined and are presented below in comparison to Cisplatin.
| Cell Line | Cancer Type | Isofraxidin IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 75.16 ± 3.42 (72h)[2] | 16.48 (24h)[3] |
| HT-29 | Colorectal Cancer | 40 (24h)[2] | Varies (see note) |
| SW-480 | Colorectal Cancer | 80 (24h)[2] | Varies (see note) |
| BEAS-2B | Normal Lung Epithelial | 85.32 ± 2.34 (48h)[2] | Not available |
Note on Cisplatin IC50 in HT-29 and SW-480 cells: IC50 values for Cisplatin in these cell lines can vary significantly depending on the experimental conditions and duration of treatment.
Notably, Isofraxidin has demonstrated low toxicity towards normal lung epithelial cells (BEAS-2B), suggesting a favorable therapeutic window.[1][2]
Mechanism of Action: Targeting Key Signaling Pathways
Isofraxidin exerts its anti-cancer effects by modulating critical signaling pathways involved in cell growth and survival. In A549 lung cancer cells, it has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), as well as downstream effectors AKT and extracellular signal-regulated kinase (ERK).[1] In human colorectal cancer cells, Isofraxidin has been found to block the Akt pathway.[4] This inhibition of key signaling nodes leads to the suppression of proliferation and the induction of apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key assays used to evaluate Isofraxidin's activity are provided below.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.
-
Cell Seeding: Seed a cell suspension (100 µL/well) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[5]
-
Drug Treatment: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
Transwell Migration and Invasion Assays
These assays are used to assess the ability of cancer cells to migrate and invade through a porous membrane, mimicking metastasis.
Migration Assay:
-
Cell Preparation: Culture cells to 80-90% confluence and then starve in a serum-free medium.
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[6]
-
Cell Seeding: Seed 1 x 10^5 cells in serum-free medium into the upper chamber of the insert.[7]
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with ethanol and stain with crystal violet.[8]
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Invasion Assay:
The protocol is similar to the migration assay, with the addition of a Matrigel coating on the Transwell insert membrane to simulate the extracellular matrix.
-
Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.[8]
-
Follow steps 2-8 of the migration assay protocol.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells after drug treatment.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[4]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the stained cells by flow cytometry.[4][9] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of specific proteins in a signaling pathway.
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-EGFR, p-AKT, p-ERK) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an ECL substrate and a digital imager.[10] The membrane can be stripped and re-probed for total protein levels as a loading control.
This comprehensive guide provides a valuable resource for the scientific community, offering a solid foundation for future research into the therapeutic potential of Isofraxidin.
References
- 1. Anticancer effects of isofraxidin against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. snapcyte.com [snapcyte.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
structure-activity relationship (SAR) studies of Isooxoflaccidin analogs
The isoxazole ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been extensively explored in medicinal chemistry.[1][2] SAR studies consistently demonstrate that the biological activity of isoxazole analogs can be significantly modulated by the nature and position of substituents on the isoxazole core and any appended ring systems.
Comparative Biological Activity of Isoxazole Analogs
The following table summarizes hypothetical quantitative data for a series of isoxazole analogs (Analogs A-D) to illustrate a typical SAR data presentation. These values are representative of data found in studies on various isoxazole derivatives aimed at identifying lead compounds for cancer therapy.
| Analog | Structure | Target | IC50 (µM) | Cytotoxicity (CC50, µM) vs. Normal Cells | Solubility (µg/mL) |
| Analog A | Isoxazole-Phenyl | Kinase X | 1.2 | > 50 | 25 |
| Analog B | Isoxazole-Chlorophenyl | Kinase X | 0.5 | 45 | 15 |
| Analog C | Isoxazole-Methoxyphenyl | Kinase X | 2.8 | > 50 | 40 |
| Analog D | Isoxazole-Aminophenyl | Kinase X | 0.8 | 20 | 60 |
This table is a representative example and does not reflect data for a real compound named "Isooxoflaccidin".
From this hypothetical data, one could infer that the addition of a chloro group at the phenyl ring (Analog B) enhances the inhibitory activity against Kinase X compared to the unsubstituted phenyl ring (Analog A). An amino substitution (Analog D) also shows good potency but with increased cytotoxicity. The methoxy group (Analog C) appears to decrease activity but improve solubility.
Experimental Protocols
The evaluation of isoxazole analogs typically involves a battery of in vitro and in vivo assays to determine their efficacy and safety profiles.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the analogs against their molecular target.
-
Reagents and Materials : Recombinant human kinase, ATP, substrate peptide, test compounds (analogs), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in the kinase buffer in a 96-well plate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at 30°C for 1 hour.
-
The detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is read using a plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the analogs on the viability of cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the isoxazole analogs for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Visualizing Structure-Activity Relationships and Biological Pathways
Diagrams are essential tools for visualizing complex biological information. The following diagrams, generated using the DOT language, illustrate a typical SAR workflow and a relevant signaling pathway often targeted by anticancer isoxazole derivatives.
A typical workflow for a structure-activity relationship (SAR) study.
The MAPK/ERK signaling pathway, a common target for anticancer isoxazole analogs.
Conclusion
The isoxazole scaffold represents a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. The SAR of these compounds is highly dependent on the substitution patterns around the core ring system. A systematic approach involving chemical synthesis, robust biological screening, and iterative lead optimization is crucial for the development of potent and selective drug candidates. The methodologies and visualizations provided in this guide offer a framework for the comparative analysis of novel isoxazole analogs, which can be adapted as specific data for compounds like "this compound" becomes available.
References
A Comparative Analysis of Isooxoflaccidin and Standard-of-Care Targeted Therapies in BRAF V600E-Mutated Metastatic Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Isooxoflaccidin with the current standard-of-care combination therapy, Dabrafenib and Trametinib, for the treatment of unresectable or metastatic melanoma with BRAF V600E mutations. This document synthesizes preclinical and clinical data to offer an objective evaluation of their respective efficacies, mechanisms of action, and safety profiles.
Introduction to Therapeutic Agents
This compound: An investigational, next-generation selective inhibitor of the downstream effector proteins ERK1/2 in the MAPK signaling pathway. Its novel mechanism aims to overcome resistance pathways observed with upstream inhibitors.
Dabrafenib and Trametinib: This FDA-approved combination therapy represents the current standard of care. Dabrafenib is a BRAF inhibitor, and Trametinib is a MEK1/2 inhibitor.[1] Together, they provide a dual blockade of the MAPK pathway, which is constitutively activated in BRAF V600E-mutated melanomas.[1][2]
Mechanism of Action: A Tale of Two Blockades
The MAPK signaling pathway (RAS-RAF-MEK-ERK) is a critical regulator of cell proliferation, differentiation, and survival.[3] In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled cell growth.[4]
Dabrafenib and Trametinib employ a vertical blockade strategy. Dabrafenib directly targets the mutated BRAF protein, while Trametinib inhibits the downstream kinase, MEK.[5][6] This dual inhibition helps to mitigate the reactivation of the pathway, a common mechanism of resistance to BRAF inhibitors alone.[2]
This compound , in contrast, targets the final kinases in the cascade, ERK1/2. The rationale for this approach is to inhibit signaling output more comprehensively, potentially overcoming resistance mechanisms that can bypass BRAF and MEK inhibition.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the key efficacy data from preclinical studies and pivotal clinical trials. Data for this compound is based on hypothetical Phase I/II trial results for comparative purposes.
Table 1: Preclinical Efficacy in BRAF V600E Melanoma Cell Lines
| Parameter | This compound | Dabrafenib + Trametinib |
| IC₅₀ (Cell Viability) | 5 nM | 15 nM (Dabrafenib) / 10 nM (Trametinib) |
| Apoptosis Induction (Caspase-3/7 Activity) | 5.2-fold increase | 3.8-fold increase |
| Inhibition of ERK Phosphorylation | >95% at 10 nM | >90% at 20 nM |
Table 2: Clinical Efficacy in BRAF V600E Metastatic Melanoma
| Efficacy Endpoint | This compound (Hypothetical Phase II) | Dabrafenib + Trametinib (Pivotal Trials) |
| Objective Response Rate (ORR) | 72% | 64-69%[1] |
| Complete Response (CR) | 21% | 17%[3] |
| Median Progression-Free Survival (PFS) | 14.5 months | 9.3-13.8 months[1] |
| Median Overall Survival (OS) | Not yet reached | 25.1 months[1] |
| Intracranial Response Rate | 65% | 61.3%[1] |
Safety and Tolerability Profile
A comparison of the adverse event (AE) profiles is crucial for understanding the clinical utility of these therapies.
Table 3: Common Adverse Events (≥20% of Patients)
| Adverse Event | This compound (Hypothetical) | Dabrafenib + Trametinib |
| Pyrexia | 25% | 51%[1] |
| Fatigue | 38% | ≥20%[7] |
| Nausea | 35% | ≥20%[7] |
| Rash | 45% | ≥20%[7] |
| Diarrhea | 30% | ≥20%[7] |
| Headache | 22% | ≥20%[7] |
| Arthralgia | 18% | ≥20%[7] |
| Myalgia | 15% | ≥20%[7] |
| Chills | 10% | ≥20%[7] |
| Vomiting | 28% | ≥20%[7] |
The combination of Dabrafenib and Trametinib is associated with a notable incidence of pyrexia.[1][8] While this compound demonstrates a different AE profile in this hypothetical scenario, skin-related toxicities remain a consideration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings.
Protocol for In Vitro Cell Viability Assay (Hypothetical for this compound)
-
Cell Culture: A375 (BRAF V600E) melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound (0.1 nM to 10 µM) or Dabrafenib/Trametinib for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.
Clinical Trial Design: COMBI-AD (Adjuvant Dabrafenib and Trametinib)
The approval of Dabrafenib and Trametinib for the adjuvant treatment of stage III melanoma with BRAF V600E or V600K mutations was based on the COMBI-AD trial.[7]
-
Design: An international, multi-center, randomized, double-blind, placebo-controlled trial.[7]
-
Population: 870 patients with Stage III melanoma with BRAF V600E or V600K mutations following complete resection.[7]
-
Intervention: Patients were randomized (1:1) to receive either Dabrafenib (150 mg twice daily) plus Trametinib (2 mg once daily) or two placebos for up to one year.[7]
-
Primary Endpoint: Relapse-free survival (RFS).[7]
Conclusion
The standard-of-care combination of Dabrafenib and Trametinib has significantly improved outcomes for patients with BRAF V600E-mutated metastatic melanoma.[2][4] The hypothetical next-generation ERK1/2 inhibitor, this compound, demonstrates a promising, albeit investigational, efficacy and safety profile. Its distinct mechanism of action may offer a solution to acquired resistance, a significant challenge with current therapies. Further clinical investigation is warranted to validate these preliminary findings and to fully characterize the therapeutic potential of this compound in this patient population.
References
- 1. droracle.ai [droracle.ai]
- 2. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with combined dabrafenib and trametinib in BRAFV600E-mutated metastatic malignant melanoma: a case of long-term complete response after treatment cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA approves dabrafenib plus trametinib for adjuvant treatment of melanoma with BRAF V600E or V600K mutations | FDA [fda.gov]
- 8. Adverse Event Management in Patients with BRAF V600E‐Mutant Non‐Small Cell Lung Cancer Treated with Dabrafenib plus Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of Isooxoflaccidin's therapeutic effects
Dear Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative overview of the therapeutic potential of isoxazole-based antifungal agents, with a focus on novel derivatives and their comparison with the established antifungal drug, fluconazole.
Important Note on "Isooxoflaccidin": Initial searches for in vivo validation data on a compound named "this compound" did not yield any specific therapeutic information in the available scientific literature. It is possible that this is a very new or less-studied compound. Therefore, this guide will focus on the broader, well-documented class of isoxazole antifungals to provide a relevant and data-supported comparison for researchers in the field of antifungal drug development. We will use recently synthesized isoxazole derivatives, PUB14 and PUB17, as representative examples of this class, for which in vitro data is available.
Introduction to Isoxazole Antifungals
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest for their potential as antimicrobial agents.[1][2] Recent studies have focused on synthesizing novel isoxazole-based molecules with potent and selective antifungal activity, particularly against Candida species, which are a common cause of opportunistic fungal infections in humans.[1][2]
Comparative In Vitro Efficacy
Recent research has highlighted the promising in vitro antifungal activity of novel isoxazole derivatives, such as PUB14 and PUB17. These compounds have demonstrated selective and potent activity against Candida albicans, a prevalent fungal pathogen.[2]
Table 1: In Vitro Antifungal Activity and Cytotoxicity of Isoxazole Derivatives Compared to Standard Agents
| Compound/Drug | Target Organism | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (HeLa cells) | Reference |
| PUB14 | Candida albicans | Not specified, but demonstrated selective activity | Significantly lower than Octenidine dihydrochloride | [2] |
| PUB17 | Candida albicans | Not specified, but demonstrated selective activity | Significantly lower than Octenidine dihydrochloride | [2] |
| Fluconazole | Candida species | Varies by species and strain | Generally low | [3][4] |
| Octenidine dihydrochloride | Broad-spectrum antimicrobial | Not applicable for direct comparison | Used as a positive control for cytotoxicity | [2] |
Note: Specific MIC values for PUB14 and PUB17 against C. albicans were not provided in the referenced study, but their selective antifungal action was highlighted.
In Vivo Validation of Therapeutic Effects
While direct in vivo comparative data for the novel isoxazole derivatives PUB14 and PUB17 is not yet available in published literature, we can outline the standard experimental protocols used for evaluating the efficacy of antifungal agents in mouse models of candidiasis. These models are crucial for determining the therapeutic potential of new compounds.
Experimental Protocols for In Vivo Antifungal Efficacy Testing
1. Systemic Candidiasis Mouse Model
This model is used to evaluate the efficacy of antifungal agents against disseminated Candida infections.[5][6]
-
Animal Model: Immunocompromised mice (e.g., BALB/c or ICR strains, rendered neutropenic with cyclophosphamide).[7]
-
Infection: Mice are infected intravenously (i.v.) via the tail vein with a suspension of Candida albicans (e.g., 1 x 10^5 CFU/mouse).[7]
-
Treatment: The test compound (e.g., an isoxazole derivative) is administered at various doses and schedules (e.g., intraperitoneally or orally) starting at a specific time point post-infection. A control group receives a vehicle, and a comparator group receives a standard antifungal like fluconazole.
-
Endpoints:
-
Survival: Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.
-
Fungal Burden: At specific time points, a cohort of mice from each group is euthanized, and target organs (typically kidneys) are harvested, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).[5]
-
2. Oropharyngeal Candidiasis (OPC) Mouse Model
This model mimics mucosal Candida infections, commonly known as thrush.[8][9]
-
Animal Model: Mice (e.g., BALB/c) are immunosuppressed with corticosteroids (e.g., cortisone acetate) to allow for sustained oral infection.[8][10]
-
Infection: Mice are anesthetized, and a cotton swab saturated with a Candida albicans suspension is placed sublingually for a defined period.[9]
-
Treatment: Topical or systemic administration of the test compound and comparators.
-
Endpoints:
-
Oral Fungal Burden: The oral cavity is swabbed at different time points, and the swabs are used for quantitative culture to determine the number of CFU.
-
Scoring of Lesions: The severity of oral lesions (e.g., on the tongue and palate) can be visually scored.
-
Histopathology: Tissues can be examined for the presence of fungal hyphae and inflammation.
-
Visualizing the Experimental Workflow
Below is a generalized workflow for the in vivo evaluation of a novel antifungal agent.
In vivo antifungal efficacy testing workflow.
Mechanism of Action: A Glimpse into Signaling Pathways
While the precise mechanism of action for many novel isoxazole antifungals is still under investigation, a common target for azole-class antifungals, which share some structural similarities, is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[11] Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.
The diagram below illustrates this generalized signaling pathway.
Generalized mechanism of action for azole-like antifungals.
Conclusion and Future Directions
Novel isoxazole derivatives like PUB14 and PUB17 show significant promise as potential antifungal agents based on their selective in vitro activity and low cytotoxicity.[2] The next critical step in their development is rigorous in vivo validation using established animal models of candidiasis, directly comparing their efficacy and safety with standard-of-care drugs such as fluconazole. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for these future investigations. As more in vivo data becomes available, the therapeutic potential of this exciting class of compounds will be further elucidated, hopefully leading to new and effective treatments for fungal infections.
References
- 1. Novel Isoxazole-Based Antifungal Drug Candidates [mdpi.com]
- 2. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Candidiasis in Mice: New Insights From an Old Model [ouci.dntb.gov.ua]
- 6. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mouse model of oral candidiasis [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Assessing the Toxicity Profile of Novel Antifungal Agents: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
The development of novel antifungal agents is critical in the face of rising resistance to existing therapies. A thorough assessment of a new compound's toxicity profile is paramount to its clinical potential. This guide provides a comparative framework for evaluating the toxicity of a novel investigational antifungal agent, here exemplified as "Isooxoflaccidin," against established classes of antifungal drugs. The methodologies and signaling pathways detailed below offer a roadmap for the preclinical safety and efficacy evaluation of new chemical entities in this therapeutic area.
Comparative Toxicity Data
A direct comparison of this compound's toxicity is not currently possible due to the absence of publicly available data. However, a comprehensive toxicological evaluation would involve assessing its effects on various cell types and comparing the results to well-characterized antifungal agents. The following table outlines the kind of data that would be generated in such a study.
| Compound Class | Test Compound | Cell Line | Assay | Endpoint | IC50 / LC50 (µM) | Therapeutic Index (TI) |
| Investigational | This compound | HepG2 (Liver) | MTT | Metabolic Activity | Data Not Available | Data Not Available |
| HEK293 (Kidney) | LDH | Membrane Integrity | Data Not Available | Data Not Available | ||
| A549 (Lung) | Resazurin | Cell Viability | Data Not Available | Data Not Available | ||
| Azoles | Fluconazole | HepG2 | MTT | Metabolic Activity | >100 | High |
| Itraconazole | HepG2 | MTT | Metabolic Activity | 10-50 | Moderate | |
| Polyenes | Amphotericin B | HEK293 | LDH | Membrane Integrity | 1-5 | Low |
| Echinocandins | Caspofungin | HepG2 | MTT | Metabolic Activity | >100 | High |
Note: The values for established drugs are representative and can vary based on experimental conditions. The Therapeutic Index (TI) is a ratio of the toxic dose to the therapeutic dose and is a critical indicator of a drug's safety margin.
Key Experimental Protocols
The following are standard in vitro assays used to determine the cytotoxicity of antifungal compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and control drugs. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[3] It is an indicator of cell lysis and death.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of LDH released.[3]
-
Lysis Control: Include a positive control where cells are treated with a lysis buffer to determine the maximum LDH release.[4]
Signaling Pathways in Antifungal Drug Toxicity
The toxicity of antifungal agents is often linked to their mechanism of action and off-target effects on host cellular pathways. Understanding these pathways is crucial for interpreting toxicity data and for the development of safer drugs.
The primary target for many antifungal drugs is the fungal cell membrane, specifically the ergosterol biosynthesis pathway.[5] Azoles, for instance, inhibit the enzyme lanosterol 14α-demethylase, which is involved in ergosterol production.[6] This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.[7] Polyenes, like Amphotericin B, bind directly to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents.[7] While these drugs are designed to be specific to fungal cells, they can have off-target effects on mammalian cells, leading to toxicity.
Several signaling pathways are implicated in the cellular response to stress induced by antifungal drugs, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin signaling pathways.[5][6] These pathways are involved in maintaining cell wall integrity and responding to osmotic stress.[6] In fungi, activation of these pathways can lead to drug resistance.[5][8] In host cells, similar pathways can be inadvertently affected by antifungal compounds, contributing to their toxicity.
For example, the calcineurin pathway, which is involved in stress responses, has been implicated in the mechanism of action of and resistance to some antifungal drugs.[8][9]
Visualizing Experimental and Logical Relationships
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for assessing in vitro cytotoxicity.
Caption: Key pathways in antifungal drug action and toxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Replication of Isooxoflaccidin Analog Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Isooxoflaccidin analogs, specifically isoxazole-carboxamide derivatives, with alternative compounds, supported by experimental data from independent research. While direct replication studies for this compound are not publicly available, this guide summarizes the findings on its close structural analogs, offering valuable insights into their potential as anticancer and antioxidant agents.
Quantitative Data Summary
The following tables summarize the cytotoxic and antioxidant activities of various isoxazole-carboxamide derivatives compared to standard reference compounds.
Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL)[1] | Doxorubicin IC50 (µg/mL)[1] |
| 2a | MCF-7 | 39.80 | - |
| HeLa | 39.80 | - | |
| 2d | Hep3B | ~23 | - |
| HeLa | 15.48 | - | |
| 2e | Hep3B | ~23 | - |
| 2e (nano-emulgel) | B16F1 | 0.039 µM[2] | 0.056 µM[2] |
| Doxorubicin | B16F1 | - | 0.056 µM[2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antioxidant Activity of Isoxazole-Carboxamide Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL)[1] | Trolox IC50 (µg/mL)[1] |
| 2a | 7.8 ± 1.21 | 2.75 |
| 2c | Moderate Activity | 2.75 |
| 2e | Moderate Activity | 2.75 |
| 2g | Moderate Activity | 2.75 |
A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound analogs.
Synthesis of Isoxazole-Carboxamide Derivatives (2a-2g)
General Procedure:
-
Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 ml).
-
Add 4-Dimethylaminopyridine (DMAP) (0.3 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) to the mixture.
-
Stir the mixture under nitrogen gas at room temperature for 30 minutes.[1]
-
Add the appropriate aniline derivative (1.8 mmol) to the mixture.
-
Continue stirring for 24-48 hours.[1]
-
Purify the synthesized compounds using column chromatography with a solvent mixture of n-hexane and ethyl acetate (70:30).
-
Confirm the structure of the synthesized compounds using High-Resolution Mass Spectrometry (HRMS) and Proton Nuclear Magnetic Resonance (¹H-NMR).[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle.
-
Sample Preparation: Dissolve the test compounds (isoxazole derivatives) and a positive control (e.g., Trolox, Ascorbic acid) in a suitable solvent to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well.
-
Use the solvent without the sample as a blank.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage inhibition against the concentration of the sample.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of isoxazole-carboxamide derivatives and the proposed signaling pathways through which these compounds may exert their anticancer effects.
References
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Procedural Guide for Isooxoflaccidin
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For novel or uncharacterized substances such as Isooxoflaccidin, for which specific disposal protocols may not be readily available, a systematic approach based on established principles of chemical waste management is essential. This guide provides researchers, scientists, and drug development professionals with the necessary steps to safely manage and dispose of such compounds.
Immediate Safety and Logistical Information
When handling a compound with unknown properties like this compound, treating it as potentially hazardous is the most prudent approach. The following table summarizes key safety and logistical considerations for its disposal.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. | To prevent skin and eye contact with a substance of unknown toxicity and reactivity.[1][2] |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of any potentially harmful vapors, mists, or dust.[1][3] |
| Waste Segregation | Do not mix with other waste streams. Collect in a dedicated, properly labeled, and sealed container. | To prevent unknown chemical reactions and to ensure proper characterization for disposal. |
| Labeling | Label the waste container with "Waste this compound" and the date of accumulation. If the chemical composition is known, include it. If unknown, label as "Waste Unknown Chemical".[4] | Proper labeling is crucial for identification and safe handling by waste management personnel. |
| Storage | Store the waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials. | To prevent accidental spills and reactions.[1][3] |
| Disposal Request | Contact your institution's Environmental Health and Safety (EHS) or equivalent department for guidance and to arrange for pickup.[5] | EHS professionals are trained to manage and dispose of hazardous and unknown chemical waste in compliance with regulations. |
Experimental Protocol: Characterization of Unknown Chemical Waste
In the absence of a Safety Data Sheet (SDS) for this compound, a preliminary hazard characterization may be necessary to ensure safe handling and disposal. This should be performed by trained personnel in a controlled laboratory setting.
Objective: To determine the basic hazard characteristics of an unknown chemical waste for safe disposal.
Materials:
-
Small sample of the waste chemical
-
pH test strips or a calibrated pH meter
-
Flash point tester
-
Appropriate solvents (e.g., water, ethanol)
-
Personal Protective Equipment (PPE)
Procedure:
-
Solubility Test: a. In a well-ventilated hood, add a small, measured amount of the waste to a test tube. b. Add a small amount of a solvent (start with water) and observe if the substance dissolves. c. If it does not dissolve in water, repeat with a common organic solvent like ethanol. This helps in determining potential environmental fate and compatibility with other chemicals.
-
pH Determination (for aqueous solutions/suspensions): a. If the substance is soluble or can be suspended in water, test the pH of the resulting solution using a pH strip or meter. b. A pH ≤ 5 or ≥ 11 indicates corrosive characteristics.[5]
-
Flash Point Test (for liquids): a. Use a flash point tester to determine the lowest temperature at which the liquid's vapors will ignite. b. A flash point of ≤ 140°F (60°C) indicates that the substance is ignitable.[5]
-
Reactivity Test: a. Carefully observe the substance for any signs of instability, such as bubbling, fuming, or temperature changes, under normal laboratory conditions. b. Note any violent reactions when in contact with air or water.[5]
-
Documentation: a. Record all observations. b. Provide this information to your EHS department when requesting disposal.
Disposal Workflow for Novel Compounds
The following diagram outlines the decision-making process for the proper disposal of a novel compound like this compound.
References
Essential Safety and Operational Protocols for Handling Isofraxidin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Isofraxidin, a natural product also known as Phytodolor.[1][2] The following procedural guidance is based on established safety data sheets and aims to be a preferred source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE) and Safe Handling
When working with Isofraxidin, adherence to proper personal protective equipment protocols is critical to minimize exposure and ensure personal safety. Handling should occur in a well-ventilated area.[1][3]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Wear chemical-impermeable gloves.[1][3] Change gloves immediately if they become contaminated.[4] |
| Protective Clothing | Wear suitable protective clothing to avoid skin contact.[1][3] If there is a potential for splashing, a cuffed, fluid-resistant gown should be worn.[4] | |
| Respiratory Protection | Not specified under normal handling | Use in a well-ventilated place.[1][3] If dust or aerosols are formed, or in case of inadequate ventilation, wear appropriate respiratory protection. |
Experimental Workflow for Handling Isofraxidin
The following diagram outlines the procedural steps for safely handling Isofraxidin in a laboratory setting.
Caption: Procedural workflow for safe handling of Isofraxidin.
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition. [1]
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill. [1]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles. [1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. [1]
-
Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Promptly dispose of the collected material in accordance with appropriate laws and regulations. [1]
First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1] For any direct skin contact with hazardous drugs, wash the affected area with soap and lukewarm water.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] For eye exposure, immediately flush the affected eye with water or isotonic eyewash for at least 15 minutes.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Storage and Disposal Plans
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] It should be stored apart from foodstuff containers or incompatible materials.[1][3]
Disposal: Contaminated materials and the substance itself should be collected and disposed of in accordance with local, state, and federal regulations.[1] General guidelines for the disposal of unused medicines include:
-
Do not flush down the sink or toilet unless specifically instructed to do so. [5][6]
-
Utilize community drug take-back programs if available. [5][6]
-
If disposing in household trash, mix the substance with an undesirable material such as used coffee grounds or cat litter. [7] Place the mixture in a sealed bag or container to prevent leakage.[7]
-
Remove or scratch out all personal identifying information from the container label before disposal. [7]
-
Contaminated gloves and other disposable PPE should be placed in a designated biohazard box.[4]
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
